molecular formula C6H11NO B2614721 3-Dimethylamino-2-methyl-2-propenal CAS No. 19125-76-9; 920518-65-6

3-Dimethylamino-2-methyl-2-propenal

Cat. No.: B2614721
CAS No.: 19125-76-9; 920518-65-6
M. Wt: 113.16
InChI Key: JGAMOQYFDMQPRJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-2-methyl-2-propenal is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality 3-Dimethylamino-2-methyl-2-propenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylamino-2-methyl-2-propenal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(dimethylamino)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMOQYFDMQPRJ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N(C)C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19125-76-9, 920518-65-6
Record name 3-(Dimethylamino)-2-methyl-2-propenal
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Record name 3-(Dimethylamino)-2-methyl-2-propenal, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Dimethylamino-2-methyl-2-propenal CAS 19125-77-0 physicochemical data

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Applications of 3-Dimethylamino-2-methyl-2-propenal

Note on Registry Nomenclature: While occasionally queried under the typographical variant CAS 19125-77-0, the globally authenticated Chemical Abstracts Service (CAS) registry number for 3-Dimethylamino-2-methyl-2-propenal (DMAMP) is 19125-76-9 . This technical guide utilizes the validated registry data to ensure scientific accuracy and reliable reproducibility.

Executive Summary & Molecular Architecture

3-Dimethylamino-2-methyl-2-propenal (DMAMP) is a highly versatile organic building block characterized by its "push-pull" alkene system[1]. The molecule features an electron-donating dimethylamino group conjugated with an electron-withdrawing aldehyde across a carbon-carbon double bond. This unique electronic topology imparts distinct electrophilic and nucleophilic sites, making DMAMP an indispensable synthon in the development of agrochemicals (e.g., strigolactone analogs), pharmaceuticals, and analytical biomarkers for oxidative stress[1],[2],[3].

Physicochemical Data

Understanding the physical properties of DMAMP is critical for optimizing reaction conditions, particularly regarding thermal stability, solvent compatibility, and purification strategies,[4].

PropertyValueCausality / Significance
Chemical Formula C6H11NODefines the core enamine-aldehyde structure.
Molecular Weight 113.16 g/mol Low molecular weight facilitates moderate volatility.
Physical State Colorless to pale yellow liquid / solidTransition state near room temperature requires temperature-controlled storage (2-8°C)[1],.
Melting Point 34 - 38 °CRequires gentle warming for liquid-phase handling in solvent-free reactions[4].
Boiling Point 110 - 115 °C (at 1 mm Hg)High boiling point at atmospheric pressure; requires vacuum distillation for purification[4].
Density 0.971 g/mL (at 25 °C)Slightly less dense than water; relevant for biphasic extraction protocols[4].
Flash Point 113 °C (Closed Cup)Moderate flammability; dictates standard combustible solid/liquid safety protocols.

Mechanistic Reactivity: The Push-Pull System

The synthetic utility of DMAMP is governed by its resonance stabilization. The dimethylamino group exerts a strong positive mesomeric (+M) effect, pushing electron density through the conjugated alkene bridge toward the aldehyde oxygen, which exerts a negative mesomeric (-M) effect.

This delocalization renders the aldehyde carbon highly electrophilic, priming it for nucleophilic attack, while simultaneously allowing the molecule to act as a precursor for enolate formation under basic conditions[1].

PushPull N1 Dimethylamino Group (+M Electron Donor) N2 Alpha-Methyl Alkene (Conjugation Bridge) N1->N2 Delocalization N3 Aldehyde Carbon (-M Electron Acceptor) N2->N3 Pi-Electron Shift N4 Electrophilic Center (Nucleophilic Attack Site) N3->N4 Partial Positive Charge

Figure 1: Push-pull electronic resonance system of DMAMP driving its synthetic versatility.

Advanced Applications & Self-Validating Protocols

Synthesis of Strigolactone Analogs (Agrochemicals)

Strigolactones (SLs) are plant hormones that regulate root development and induce the germination of parasitic weeds like Striga. DMAMP is utilized to synthesize simplified, highly active SL analogs such as MP13. By omitting the methyl group at the C-3′ position in the D-ring, MP13 demonstrates superior efficacy in suicidal germination strategies for weed control[2],[5].

Protocol: Synthesis of MP13 from DMAMP

  • Base-Catalyzed Activation: Combine 2.4 mmol (272 mg) of DMAMP with 3.0 mmol of 7.7 N aqueous NaOH[2].

    • Causality: The strong base hydrolyzes the dimethylamino group, converting DMAMP into the reactive enolate of methylmalondialdehyde.

  • Thermal Hydrolysis: Heat the mixture at 70°C until homogeneous, then evaporate to dryness under reduced pressure[2].

    • Causality: Heating drives the substitution reaction to completion, while evaporation removes water that could quench the subsequent nucleophilic substitution.

  • Nucleophilic Coupling: Dissolve the residue in 5.0 mL of anhydrous DMSO. Slowly add 4.1 mmol (725 mg) of 5-bromo-3-methyl-2(5H)-furanone and stir overnight at room temperature[2].

    • Causality: DMSO, a polar aprotic solvent, accelerates the SN2 displacement of the bromide by the enolate, forming the critical ether linkage of the SL D-ring.

  • Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the DMAMP precursor peak (m/z 113) and the emergence of the MP13 product mass confirms successful coupling.

Generation of Methylmalondialdehyde (Me-MDA) Standards

In dermatological and oncological research, malondialdehyde (MDA) derivatives are critical biomarkers for lipid peroxidation and oxidative stress induced by solar ultraviolet radiation (UVR). DMAMP serves as the primary precursor for synthesizing stable Me-MDA internal standards used in LC-MS/MS quantification[3].

Protocol: Preparation of Me-MDA Internal Standard

  • Aqueous Hydrolysis: Dissolve 500 mg of DMAMP and 200 mg of NaOH in 700 mL of double-distilled water. Heat to 70°C for 30 minutes[3].

    • Causality: The dilute alkaline environment facilitates the nucleophilic acyl substitution of the amine, yielding the dialdehyde form.

  • Inert Evaporation: Evaporate the sample to dryness strictly under a nitrogen (N2) atmosphere[3].

    • Causality: Aldehydes are highly susceptible to auto-oxidation into carboxylic acids. The N2 blanket preserves the integrity of the Me-MDA crystals.

  • Solvent Purification: Wash the obtained crystals repeatedly with a 1:1 mixture of acetone and ethanol[3].

    • Causality: This specific solvent ratio selectively dissolves organic impurities and unreacted precursors while leaving the highly polar Me-MDA sodium salt intact.

  • Validation Checkpoint: Re-dissolve a micro-aliquot in 0.01 M HCl and measure spectrophotometric absorbance at 245 nm (ε = 13,700 cm⁻¹ M⁻¹). A sharp, singular peak validates the concentration and purity of the standard before cryopreservation at -80°C[3].

Workflow S1 1. Alkaline Hydrolysis DMAMP + NaOH (70°C, 30 min) S2 2. Solvent Evaporation Dry under N2 atmosphere S1->S2 Drives amine substitution S3 3. Crystal Washing Acetone:Ethanol (1:1) S2->S3 Prevents auto-oxidation S4 4. Validation Checkpoint Spectrophotometry (245 nm) S3->S4 Removes organic impurities S5 5. Cryopreservation Store aliquots at -80°C S4->S5 Confirms standard concentration

Figure 2: Self-validating workflow for synthesizing Me-MDA internal standards from DMAMP.

Safety and Handling (EHS)

DMAMP is classified as a combustible solid/liquid and a respiratory, skin, and eye irritant (GHS Hazard Codes: H315, H319, H335).

  • Storage: Must be kept at 2-8°C in a tightly sealed container to prevent thermal degradation,[4].

  • PPE Requirements: Handling requires a dust mask (type N95), chemical safety goggles, and nitrile gloves. All thermal hydrolysis steps must be conducted inside a certified chemical fume hood to prevent inhalation of volatilized dimethylamine byproducts.

References

  • [2] Title: Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice Source: nih.gov (PMC) URL:[Link]

  • [3] Title: Malondialdehyde-Derived Epitopes In Human Skin Result From Acute Exposure To Solar UV And Occur In Nonmelanoma Skin Cancer Tissue Source: nih.gov (PMC) URL:[Link]

  • [5] Title: Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice Source: researchgate.net URL:[Link]

Sources

Solubility Dynamics and Solvent-Mediated Reactivity of 3-Dimethylamino-2-methyl-2-propenal (DMAMP) in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

In advanced organic synthesis and pharmaceutical development, solvent selection is rarely a matter of simple convenience; it is a thermodynamic optimization problem. As a Senior Application Scientist, I frequently encounter process bottlenecks stemming from a fundamental misunderstanding of intermediate solubility.

This whitepaper provides an in-depth analysis of 3-Dimethylamino-2-methyl-2-propenal (commonly known as DMAMP, CAS 19125-76-9)[1]. With a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol [2], DMAMP is a highly versatile, low-melting pale yellow solid/liquid[3],[4] utilized extensively as a building block for complex heterocycles, including pyrimidine-based antibiotics like piromidic acid[5] and BACE1 inhibitors for Alzheimer's disease research[6].

The defining feature of DMAMP is its "push-pull" alkene architecture . The dimethylamino group acts as a powerful electron donor (push), while the aldehyde moiety serves as an electron acceptor (pull)[1]. This creates a highly polarized, zwitterionic-like resonance structure. Understanding this electronic delocalization is the key to predicting its solubility behavior across different organic media.

SolvationThermodynamics DMAMP DMAMP (Push-Pull Alkene System) Dipole High Molecular Dipole (Zwitterionic Character) DMAMP->Dipole Electronic Delocalization HBA Strong H-Bond Acceptor (Carbonyl Oxygen) DMAMP->HBA Enamine Resonance Aprotic Polar Aprotic Solvents (DMF: 251 g/L) Moderate Solvation Dipole->Aprotic Dipole-Dipole Interaction NonPolar Non-Polar Solvents (Toluene: 56 g/L) Poor Solvation Dipole->NonPolar Weak Dispersion Only Protic Polar Protic Solvents (Methanol: 854 g/L) Optimal Solvation HBA->Protic H-Bond Donation

Logical relationship between DMAMP's electronic structure and solvent-specific solvation mechanisms.

Quantitative Solubility Matrix

The solubility of DMAMP is dictated by its ability to engage in hydrogen bonding and dipole-dipole interactions. Below is the empirically determined solubility profile of DMAMP at 25°C across various organic solvents[7].

Table 1: Solubility of DMAMP in Organic Solvents at 25°C
SolventSolubility (g/L)Solvent Polarity IndexPrimary Solvation Mechanism
Methanol 854.005.1Strong H-bond donation to aldehyde oxygen
Ethanol 500.925.2H-bond donation, dipole-dipole stabilization
n-Propanol 292.304.0Moderate H-bond donation
DMF 251.196.4Strong dipole-dipole interaction
1,4-Dioxane 250.024.8Dipole-induced dipole interaction
n-Butanol 247.953.9Sterically hindered H-bond donation
Isopropanol 246.093.9Sterically hindered H-bond donation
Methyl Acetate 183.674.4Moderate dipole-dipole interaction
Acetonitrile 182.715.8Dipole-dipole interaction
Ethyl Acetate 135.394.4Moderate dipole-dipole interaction
Acetone 133.435.1Dipole-dipole interaction
Water 101.3010.2Limited by the hydrophobic organic framework
Toluene 56.022.4Weak London dispersion forces
Causality Analysis of Solvation
  • The Protic Advantage: Methanol exhibits an exceptionally high solubility (854.0 g/L)[7]. The causality here lies in the synergy between methanol's high dielectric constant and its ability to act as a strong hydrogen-bond donor. It stabilizes the partial negative charge on the aldehyde oxygen, driving the equilibrium toward dissolution.

  • Aprotic Limitations: While DMF is highly polar, lacking a hydrogen-bond donor caps its solvating power for DMAMP at ~251 g/L[7]. It relies entirely on aligning its dipole with DMAMP's push-pull dipole.

  • The Aqueous Anomaly: Despite DMAMP's polarity, its solubility in water is restricted (101.3 g/L)[7]. The hydrophobic methyl and propenal backbone disrupts the highly ordered hydrogen-bond network of water, making dissolution entropically unfavorable compared to lower alcohols.

Experimental Protocol: Precision Solubility Determination

To generate reliable thermodynamic data for process scale-up, kinetic dissolution tests are insufficient. The following protocol outlines a self-validating Shake-Flask Method designed to guarantee that true thermodynamic equilibrium is reached, preventing false-positive solubility spikes caused by supersaturation.

SolubilityProtocol Step1 1. Solid Excess Addition Suspend DMAMP in target solvent Step2 2. Isothermal Equilibration Agitate at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.22 µm PTFE Filtration Step2->Step3 After 48h & 72h Step4 4. HPLC-UV Quantification Determine concentration at 280 nm Step3->Step4 Validation Self-Validation Check Compare 48h vs 72h samples Step4->Validation Validation->Step2 Fail (Variance > 2%) Extend Equilibration Success Equilibrium Confirmed (Variance < 2%) Validation->Success Pass

Self-validating experimental workflow for the thermodynamic determination of DMAMP solubility.
Step-by-Step Methodology & Causality

Step 1: Preparation of the Saturated Suspension

  • Action: Add an excess of DMAMP (e.g., >900 mg for 1 mL of methanol) into a 5 mL amber glass vial containing the target organic solvent. Purge the headspace with Argon.

  • Causality: An excess of the solid phase ensures that the chemical potential of the solid equals that of the solute in the liquid phase—the fundamental thermodynamic requirement for saturation. DMAMP is air-sensitive[3]; the Argon purge prevents oxidative degradation of the aldehyde group during prolonged testing.

Step 2: Isothermal Equilibration

  • Action: Place the sealed vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM.

  • Causality: Solvation is an enthalpy-driven process. A temperature fluctuation of even 1°C can significantly skew the solubility curve, particularly in highly soluble protic solvents.

Step 3: Phase Separation (48h and 72h Timepoints)

  • Action: Extract 0.5 mL aliquots at 48 hours and 72 hours. Centrifuge at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is selected for its broad chemical compatibility across the entire polarity spectrum (from toluene to DMF). The 0.22 µm pore size ensures the exclusion of colloidal micro-particulates that would otherwise cause light scattering and falsely inflate UV absorbance readings during quantification.

Step 4: HPLC-UV Quantification & Self-Validation

  • Action: Dilute the filtrate appropriately and analyze via HPLC-UV at a detection wavelength of 280 nm.

  • Trustworthiness (The Self-Validating Loop): Compare the calculated concentration of the 48-hour sample against the 72-hour sample. If the variance is less than 2%, thermodynamic equilibrium is confirmed. If the variance exceeds 2%, the system flags incomplete dissolution, and agitation must be extended for an additional 24 hours.

Strategic Solvent Selection in Drug Development

Translating this solubility data into actionable process chemistry requires aligning the solvent's properties with the intended reaction mechanism:

  • For Condensation Reactions (e.g., Pyrimidine Synthesis): Methanol and Ethanol are the optimal choices. Not only do they offer the highest solubility (>500 g/L)[7], but their protic nature facilitates the proton-transfer steps required when condensing DMAMP with amidines or guanidines to form heterocycles like piromidic acid[5].

  • For Nucleophilic Additions: If the reaction involves moisture-sensitive nucleophiles (e.g., Grignard reagents or organolithiums), protic solvents are strictly prohibited. In these cases, 1,4-Dioxane or DMF should be selected. They provide excellent solubility (~250 g/L)[7] while maintaining an aprotic environment that preserves the integrity of the nucleophile.

  • Crystallization & Anti-Solvents: Toluene (solubility 56.02 g/L)[7] serves as an excellent anti-solvent. By running a reaction in a minimal volume of ethyl acetate and subsequently dosing in cold toluene, process chemists can force the precipitation of DMAMP-derived products efficiently.

Safety & Handling Note: DMAMP causes serious eye irritation and must be handled with appropriate PPE (protective gloves and eye/face protection)[4]. Due to its air sensitivity[3], bulk storage should be maintained under an inert atmosphere.

References

  • . "3-Dimethylamino-2-methyl-2-propenal CAS# 19125-76-9: Odor profile, Molecular properties, Regulation." Accessed March 9, 2026. Available at: [Link]

  • . "ES2585262T3 - Hexahydropyran[3,4-d] [1,3] thiazin-2-amine heterocyclic compounds substituted as inhibitors of PPA, BACE1 and BACE2." Accessed March 9, 2026. Available at:

Sources

The Reactivity Profile of 3-Dimethylamino-2-methyl-2-propenal (DMAMP) as a Michael Acceptor: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Dimethylamino-2-methyl-2-propenal (DMAMP, CAS: 19125-76-9) is a highly versatile enaminone characterized by a unique structural dichotomy[1]. Featuring both a strongly electron-donating dimethylamino group and an electron-withdrawing aldehyde moiety, DMAMP operates as a "push-pull" conjugated system. While enaminones are traditionally deployed as carbon nucleophiles at their


-position, DMAMP exhibits potent electrophilic behavior at its 

-carbon. This whitepaper explores the reactivity profile of DMAMP acting formally as a Michael acceptor, where it undergoes a thermodynamically driven conjugate addition-elimination sequence to serve as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and alkaloid frameworks.

Mechanistic Profiling: The Conjugate Addition-Elimination Pathway

The defining characteristic of DMAMP's electrophilicity lies in its vinylogous amide resonance. The


-carbon (C3) is susceptible to nucleophilic attack despite the electron-donating nature of the adjacent nitrogen. When a nucleophile attacks the 

-carbon, the reaction does not stop at a simple 1,4-Michael addition. Instead, it triggers a cascade dictated by thermodynamic stability[2].

Causality of the Reaction Cascade:

  • Nucleophilic Attack: The incoming nucleophile attacks the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -carbon, disrupting the conjugated 
    
    
    
    -system and generating a transient zwitterionic or enolate intermediate.
  • Elimination (Thermodynamic Sink): The intermediate is highly unstable. To restore the extended conjugation of the

    
    -unsaturated system, the enolate collapses. Because the dimethylamino group can act as a leaving group (expelled as dimethylamine, 
    
    
    
    ), the system undergoes an
    
    
    -like elimination.
  • Equilibrium Driving: The volatility of the expelled dimethylamine (boiling point ~7°C) allows it to be easily removed from the reaction mixture via heating, pushing the equilibrium entirely toward the substituted enal product according to Le Chatelier's principle.

G A DMAMP (Enaminone) B Nucleophilic Attack (β-Carbon) A->B + Nu⁻ C Enolate Intermediate B->C Conjugate Addition D Elimination (-HNMe₂) C->D Collapse E β-Substituted Enal D->E Thermodynamic Sink

Fig 1. Conjugate addition-elimination mechanism of DMAMP.

Synthetic Applications in Agrochemicals & Drug Development

DMAMP’s ability to act as a Michael acceptor makes it an indispensable precursor for synthesizing complex heterocyclic architectures.

Strigolactone Analogs (Agrochemicals): Strigolactones (SLs) are plant hormones that regulate development and induce seed germination in parasitic weeds like Striga. Synthesizing the D-ring of SL analogs relies heavily on DMAMP. By treating DMAMP with a hydroxide nucleophile, a conjugate addition-elimination occurs, yielding the sodium enolate of 2-methylmalondialdehyde. This enolate is then trapped by an electrophilic furanone to yield highly active SL analogs like MP13 and MP26[3].

Alkaloid Frameworks (Pharmaceuticals): Beyond agrochemicals, the enaminone Michael acceptor profile is utilized in the rapid, acid-mediated cyclization of complex polycyclic systems. For instance, the tetracyclic core of Strychnos alkaloids can be synthesized by utilizing related enaminones that undergo Brønsted acid-mediated conjugate addition to form critical C-C bonds stereospecifically[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the strigolactone intermediate MP13 from DMAMP, emphasizing the physicochemical causality behind each step[3][5].

Protocol: Synthesis of (E)-2-methyl-3-[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]acrylaldehyde (MP13)

  • Base-Mediated Conjugate Addition:

    • Action: Combine DMAMP (272 mg, 2.4 mmol) with 390 μL of 7.7 N aqueous NaOH (1.1 eq, 3.0 mmol) in a reaction vessel. Heat the mixture to 70°C until homogeneous.

    • Causality: The highly concentrated NaOH minimizes water volume while providing a massive excess of hydroxide nucleophiles. Heating to 70°C drives the Michael addition-elimination by actively boiling off the liberated dimethylamine gas, forcing the equilibrium toward the sodium enolate of 2-methylmalondialdehyde.

  • Desiccation:

    • Action: Evaporate the reaction mixture to complete dryness under reduced pressure.

    • Causality: Residual water must be strictly eliminated. If water remains, it will act as a competing nucleophile in the subsequent step, hydrolyzing the electrophilic furanone reagent and drastically reducing the yield.

  • Electrophilic Trapping:

    • Action: Dissolve the dried enolate residue in 5.0 mL of anhydrous DMSO. Slowly add 5-bromo-3-methyl-2(5H)-furanone (725 mg, 4.1 mmol) and stir overnight at room temperature.

    • Causality: DMSO is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the enolate oxygen "naked" and highly nucleophilic, promoting a rapid

      
       displacement of the bromide on the furanone ring.
      
  • Isolation:

    • Action: Concentrate the mixture in vacuo and purify via silica gel column chromatography using an ethyl acetate-hexane eluent.

Workflow Step1 1. Conjugate Addition DMAMP + NaOH (70°C) Step2 2. Elimination & Desiccation Evaporate H₂O & HNMe₂ Step1->Step2 Step3 3. Solvation Dissolve in Anhydrous DMSO Step2->Step3 Step4 4. Electrophilic Trapping Add 5-bromo-3-methyl-2(5H)-furanone Step3->Step4 Step5 5. Isolation Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step workflow for the synthesis of MP13 from DMAMP.

Quantitative Data: Reactivity Metrics

The table below summarizes the reactivity metrics of DMAMP and structurally related enaminones undergoing Michael-type additions or conjugate addition-elimination sequences.

SubstrateNucleophile / ReagentReaction TypeYield (%)Reference
DMAMP NaOH (aq) / BromofuranoneMichael Addition-Elimination +

57%[5]
MP13 (DMAMP deriv.)Methyl (triphenylphosphoranylidene) acetateWittig Olefination (Post-Michael)55%[3]
Enaminone 16 (Tryptophan deriv.)

/ TFA
Acid-Mediated CyclizationHigh[4]
Tertiary Amines Methyl PropiolateMichael-Addition-Triggered Cleavage95%[6]

Troubleshooting and Optimization

When utilizing DMAMP or related enaminones as Michael acceptors, researchers frequently encounter specific kinetic and purification bottlenecks. Implementing the following field-proven optimizations ensures high fidelity in synthetic workflows[7]:

  • Low Yields due to Reversibility: The conjugate addition to enaminones is thermodynamically controlled. If the incoming nucleophile is sterically hindered, the equilibrium will favor the starting material. Solution: Drive the reaction forward by physically removing the amine byproduct (e.g., applying a vacuum or heating) or by utilizing a highly stabilized nucleophile (such as a 1,3-dicarbonyl derived enolate).

  • Decomposition During Purification: Enaminones and their immediate derivatives are highly sensitive to the acidic silanol groups present on standard silica gel, which can induce unwanted hydrolysis or streaking on TLC plates. Solution: Neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ), or substitute standard silica with basic alumina for chromatography.
    

References

1.1 2.3 3.5 4.7 5.4 6. 6 7.2

Sources

Harnessing the Electronic Architecture of α,β-Unsaturated Aldehydes: From Catalytic Synthesis to Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α,β-unsaturated aldehydes represent a highly versatile and chemically privileged class of electrophiles. Characterized by a conjugated electron-withdrawing carbonyl group adjacent to an alkene, these molecules possess an ambident electronic architecture that can be exquisitely tuned. Historically flagged in biological screens as promiscuous binders due to their indiscriminate reactivity with biological nucleophiles, a modernized understanding of their frontier molecular orbitals has transformed them into precision tools[1]. This whitepaper provides an in-depth technical analysis of the electronic properties of α,β-unsaturated aldehydes, detailing how these properties are manipulated in asymmetric organocatalysis and rationally applied in the design of targeted covalent therapeutics.

Electronic Architecture and the HSAB Paradigm

The inherent reactivity of α,β-unsaturated aldehydes is governed by the delocalization of π-electrons across the C=C and C=O bonds. This conjugation creates two distinct electrophilic centers, which are best understood through the lens of Hard and Soft Acids and Bases (HSAB) theory[2].

  • The Carbonyl Carbon (Hard Electrophile): Possesses high charge density and low polarizability. It preferentially reacts with "hard" nucleophiles, such as primary amines or alcohols, typically resulting in reversible 1,2-addition.

  • The β-Carbon (Soft Electrophile): Exhibits lower localized charge density but high polarizability. It is the preferred site of attack for "soft" nucleophiles, such as thiols (e.g., glutathione, cysteine residues) or electron-rich π-systems, leading to 1,4-Michael addition[1],[2].

HSAB_Logic A α,β-Unsaturated Aldehyde B C=O Carbon (Hard Electrophile) A->B Polarization C C=C β-Carbon (Soft Electrophile) A->C Conjugation D Hard Nucleophiles (Amines, Alcohols) B->D HSAB Match E Soft Nucleophiles (Thiols, GSH) C->E HSAB Match F 1,2-Addition (Reversible) D->F G 1,4-Michael Addition (Irreversible) E->G

Hard/Soft Acid-Base (HSAB) reactivity pathways for α,β-unsaturated aldehydes.

Mechanistic Paradigms in Asymmetric Synthesis: Iminium Catalysis

The electronic malleability of α,β-unsaturated aldehydes is most elegantly exploited in iminium catalysis, a strategy pioneered by MacMillan and colleagues[3],[4]. By condensing a chiral secondary amine catalyst with the aldehyde, an iminium ion is reversibly generated. This transformation fundamentally alters the electronic architecture of the substrate:

  • LUMO Lowering: The formation of a positively charged iminium nitrogen drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This accelerates nucleophilic attack at the β-carbon by orders of magnitude compared to the unactivated aldehyde[5].

  • Stereocontrol: The rigid chiral scaffold of the catalyst (e.g., imidazolidinones) shields one face of the activated π-system. This spatial restriction dictates the trajectory of the incoming nucleophile, ensuring high enantioselectivity during the 1,4-addition[6].

Iminium_Cycle A α,β-Unsaturated Aldehyde + Chiral Amine Catalyst B Condensation (Water Loss) A->B C Iminium Ion Intermediate (LUMO Lowered) B->C D Nucleophilic Attack (Stereocontrolled 1,4-Addition) C->D Nucleophile E Enamine Intermediate D->E F Hydrolysis E->F H2O G Enantioenriched Product + Catalyst Regeneration F->G G->A Catalyst Recycle

LUMO-lowering iminium activation cycle for stereoselective 1,4-conjugate additions.

Quantitative Structure-Reactivity Relationships (QSRR)

To rationally design syntheses or covalent drugs, researchers rely on quantitative reactivity scales rather than empirical guesswork. The Mayr electrophilicity parameter (


) and the second-order rate constant for glutathione conjugation (

) provide a robust, predictive framework for assessing the reactivity of Michael acceptors[7],[8]. α,β-unsaturated aldehydes generally exhibit higher intrinsic electrophilicity compared to their ketone or ester counterparts, necessitating precise electronic tuning (e.g., via steric bulk or β-substitution) to prevent indiscriminate reactivity[9].

Table 1: Representative Reactivity Profiles of Michael Acceptors

Compound ClassElectrophilic SiteMayr Electrophilicity (

) Range
Thiol Reactivity (

)
Primary Synthetic & Biological Role
α,β-Unsaturated Aldehydes β-Carbon (Soft)High (-10 to -15)Very HighOrganocatalysis substrates; toxicological probes
α,β-Unsaturated Ketones β-Carbon (Soft)Moderate (-15 to -20)ModerateReversible covalent inhibitors; Diels-Alder dienophiles
Acrylates / Esters β-Carbon (Soft)Low (-20 to -25)LowBiomaterials; highly selective soft electrophiles
Vinyl Sulfones β-Carbon (Soft)Moderate to HighModerate to HighIrreversible covalent warheads in targeted drug design

Experimental Methodologies: Self-Validating Protocols

To practically harness these electronic properties, the following protocol outlines the enantioselective 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes via iminium catalysis[4]. This workflow is designed as a self-validating system, where each step includes built-in mechanistic checkpoints.

Protocol: Enantioselective Organocatalytic 1,4-Conjugate Addition

Step 1: Catalyst Activation & Assembly

  • Action: In an inert atmosphere, combine 10 mol% of (2S,5S)-5-benzyl-2-tert-butylimidazolidinone with 10 mol% of a mild acid co-catalyst (e.g., trifluoroacetic acid, TFA) in anhydrous CH₂Cl₂.

  • Causality: The secondary amine alone is insufficiently nucleophilic to rapidly condense with the aldehyde. The acid co-catalyst protonates the aldehyde, facilitating nucleophilic attack by the amine, while simultaneously providing the counterion necessary to stabilize the resulting highly reactive iminium species.

Step 2: Substrate Introduction

  • Action: Cool the reaction vessel to -20 °C. Add the α,β-unsaturated aldehyde (1.0 equiv) dropwise, followed by the electron-rich nucleophile (e.g., N,N-dimethylaniline, 1.2 equiv).

  • Causality: Temperature control is critical. Lower temperatures rigidify the transition state of the iminium-nucleophile complex, maximizing stereoselectivity. Adding the aldehyde before the nucleophile ensures complete conversion to the LUMO-lowered iminium ion, preventing competing background reactions.

Step 3: Incubation and Kinetic Monitoring

  • Action: Stir the reaction at -20 °C and monitor via LC-MS or TLC until the aldehyde is completely consumed (typically 12-24 hours).

  • Causality: Continuous monitoring ensures the catalytic cycle is turning over efficiently. A stalled reaction often indicates moisture ingress, which prematurely hydrolyzes the iminium intermediate back to the unreactive aldehyde.

Step 4: Quenching and Hydrolysis

  • Action: Quench the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the organic layer and concentrate under reduced pressure.

  • Causality: The mild base neutralizes the acid co-catalyst, halting the reaction. More importantly, it drives the hydrolysis of the product-enamine complex, releasing the free secondary amine catalyst for recovery and yielding the final enantiomerically enriched alkylated aldehyde.

Translation to Drug Development: Covalent Warheads

In modern drug discovery, the α,β-unsaturated carbonyl motif has transitioned from a structural liability to a highly sought-after covalent warhead[10]. By understanding the electronic properties outlined above, medicinal chemists can modulate the steric and electronic environment around the β-carbon. This allows them to titrate the electrophilicity of the molecule, ensuring it only reacts with specific, non-catalytic cysteine residues situated within the microenvironment of a target kinase or protease[1],[10]. This precise electronic tuning maximizes on-target residence time while virtually eliminating the off-target toxicity historically associated with highly reactive aldehydes.

References

  • The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems ResearchGate URL: [Link]

  • Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters ResearchGate URL:[Link]

  • Enantioselective organocatalytic hydride reduction PubMed - NIH URL:[Link]

  • The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to alpha,beta-unsaturated aldehydes PubMed - NIH URL:[Link]

  • Organocatalytic 1,3-dipolar cycloaddition reaction of α,β-unsaturated ketones with azides through iminium catalysis R Discovery URL:[Link]

  • Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione ResearchGate URL:[Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • The first enantioselective organocatalytic Mukaiyama-Michael reaction: a direct method for the synthesis of enantioenriched gamma-butenolide architecture PubMed - NIH URL:[Link]

  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles ResearchGate URL: [Link]

  • Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant-Target Interactions ResearchGate URL:[Link]

Sources

Comprehensive Analytical Profiling of 3-(Dimethylamino)-2-methylacrylaldehyde: Molecular Weight, Formula, and Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise characterization of building blocks is the cornerstone of reproducible research. 3-(Dimethylamino)-2-methylacrylaldehyde (also known as DMAMP or α-Methyl-β-dimethylaminoacrolein) is a highly versatile, electron-rich "push-pull" alkene used extensively in the synthesis of complex pharmaceuticals and agrochemicals[1].

This whitepaper provides an authoritative, in-depth guide to the molecular weight determination, empirical formula validation, and structural elucidation of this compound (CAS: 19125-76-9)[2]. By moving beyond basic property lists, this guide explores the causality behind analytical choices, providing self-validating protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity and Theoretical Calculations

Before initiating any empirical analysis, establishing the theoretical parameters of the target molecule is mandatory. 3-(Dimethylamino)-2-methylacrylaldehyde features an electrophilic aldehyde carbon conjugated with an electron-donating dimethylamino group across an alkene bridge[1].

Physicochemical Properties

The molecular formula of DMAMP is C₆H₁₁NO [3]. The theoretical molecular weight and exact monoisotopic mass are calculated based on the standard atomic weights of its constituent elements.

Table 1: Theoretical Mass and Structural Parameters

ParameterValueAnalytical Significance
CAS Number 19125-76-9[2]Unique identifier for cross-referencing spectral databases.
Molecular Formula C₆H₁₁NO[4]Dictates the expected isotopic distribution pattern in MS.
Molecular Weight 113.16 g/mol [5]Average mass used for stoichiometric synthesis calculations.
Monoisotopic Mass 113.08406 Da[6]Target exact mass for high-resolution mass spectrometry (HRMS).
Physical State Pale yellow liquid/solid[5]Influences sample preparation and solvent selection (e.g., CDCl₃).

Analytical Workflow and Methodologies

To ensure absolute trustworthiness in structural validation, a multi-orthogonal approach is required. Relying solely on one technique can lead to false positives due to isobaric impurities or structural isomers.

AnalyticalWorkflow Prep Sample Prep (Dilution/Solvation) HRMS HR-LC-MS (Exact Mass) Prep->HRMS Aliquot 1 NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Aliquot 2 Data Data Synthesis (Formula Validation) HRMS->Data m/z & Isotopes NMR->Data Connectivity

Fig 1: Orthogonal analytical workflow for structural validation.

Protocol 1: Molecular Weight Confirmation via HR-LC-MS

Objective: To empirically validate the molecular formula (C₆H₁₁NO) by determining the exact mass with sub-5 ppm accuracy.

Causality & Rationale: While direct infusion MS is faster, Liquid Chromatography (LC) is employed prior to MS to separate DMAMP from potential synthetic byproducts (e.g., unreacted dimethylamine). We utilize Electrospray Ionization in positive mode (ESI+) because the tertiary amine group is highly basic and readily accepts a proton, yielding a robust[M+H]⁺ ion[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of DMAMP in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation Check: The addition of formic acid acts as a proton source, artificially driving the ionization efficiency of the dimethylamino group to ensure a high signal-to-noise ratio.

  • Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate) to ensure mass accuracy is < 2 ppm.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Data Acquisition & Analysis: Extract the chromatogram for the expected [M+H]⁺ ion.

    • Expected Result: A dominant peak at m/z 114.0919 ([C₆H₁₁NO + H]⁺).

  • Isotopic Pattern Verification: Compare the M+1 peak intensity (due to natural ¹³C abundance) against the theoretical model. For 6 carbon atoms, the M+1 peak should be approximately 6.6% the intensity of the monoisotopic peak.

Protocol 2: Structural Elucidation via NMR Spectroscopy

Objective: To map the carbon-hydrogen framework and confirm the spatial arrangement of the "push-pull" alkene system.

Causality & Rationale: Mass spectrometry confirms what atoms are present, but NMR confirms how they are connected. We utilize CDCl₃ as the solvent because DMAMP is highly soluble in non-polar organic solvents, and the deuterium provides a stable lock signal for the spectrometer[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of DMAMP in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition (Proton): Acquire 16 scans at 400 MHz or higher.

    • Self-Validation Check: Ensure the relaxation delay (D1) is at least 2 seconds to allow full relaxation of the methyl protons, ensuring accurate integration.

  • ¹³C NMR Acquisition (Carbon): Acquire 1024 scans with proton decoupling.

  • Data Interpretation (Expected Shifts):

    • Aldehyde Proton (-CHO): Singlet at ~9.2 ppm (Highly deshielded due to the carbonyl oxygen).

    • Alkene Proton (=CH-N): Singlet at ~6.8 ppm.

    • N-Methyl Protons (-N(CH₃)₂): Singlet at ~3.1 ppm (Integrates to 6H).

    • Allylic Methyl (-CH₃): Singlet at ~1.8 ppm (Integrates to 3H).

Table 2: Predictive NMR Assignments for C₆H₁₁NO

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~9.2Singlet1HAldehyde (-CHO)
¹H~6.8Singlet1HAlkene (=CH-N)
¹H~3.1Singlet6HN-Dimethyl (-N(CH₃)₂)
¹H~1.8Singlet3HC-Methyl (-CH₃)

Electronic Structure and Reactivity

Understanding the molecular weight and formula is only half the battle; understanding why the molecule behaves the way it does is critical for drug development. DMAMP is a classic example of a "push-pull" system.

PushPull Donor Dimethylamino Group (-N(CH3)2) Electron Donor Alkene Alkene Bridge (-C=C-) Conjugation Pathway Donor->Alkene Resonance (+M effect) Acceptor Aldehyde Group (-CHO) Electron Acceptor Alkene->Acceptor Inductive/Resonance Pull

Fig 2: Electronic push-pull dynamics of 3-(Dimethylamino)-2-methylacrylaldehyde.

The dimethylamino group acts as a strong electron donor (+M effect), pushing electron density through the conjugated alkene bridge toward the electron-withdrawing aldehyde group (-M effect)[1]. This unique electronic distribution lowers the activation energy for nucleophilic additions at the aldehyde carbon, making DMAMP an exceptionally reactive and valuable building block in the synthesis of heterocyclic pharmaceutical compounds[1].

Conclusion

The rigorous analytical profiling of 3-(Dimethylamino)-2-methylacrylaldehyde (CAS: 19125-76-9)[2] requires a synergistic approach. By combining theoretical molecular weight calculations (113.16 g/mol )[3] with exact mass determination via HR-LC-MS (113.084 Da)[6] and structural mapping via NMR, researchers can establish a self-validating loop of chemical identity. Adhering to the protocols outlined in this guide ensures high-fidelity data, safeguarding the integrity of downstream synthetic and pharmacological applications.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2777801, 3-Dimethylamino-2-methyl-2-propenal." PubChem. Retrieved from:[Link]

  • Chemsrc. "3-DIMETHYLAMINO-2-METHYL-2-PROPENAL | CAS#:19125-76-9." Chemsrc Chemical Database. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Methylpyrimidines via Cyclocondensation of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous antiviral, antitumor, and antimicrobial agents [1]. The step-by-step synthesis of 2-substituted-5-methylpyrimidines can be efficiently achieved via the cyclocondensation of dinucleophiles (such as amidines, guanidines, or ureas) with 3-Dimethylamino-2-methyl-2-propenal (CAS: 19125-76-9).

As a Senior Application Scientist, the selection of this specific enaminone is driven by its behavior as a highly reactive, regioselective 1,3-dielectrophilic


 building block. The push-pull electronic nature of the 

-methyl-

-dimethylaminoacrolein system ensures that the dimethylamino group acts as a superior leaving group compared to traditional alkoxy leaving groups. This facilitates directional cyclocondensation, minimizes unwanted side reactions, and bypasses the need for the harsh acidic dehydration conditions typically required when using standard 1,3-dicarbonyls [2].

Materials and Reagents

  • Electrophile: 3-Dimethylamino-2-methyl-2-propenal (

    
     97% purity)
    
  • Nucleophile: Amidine hydrochloride (e.g., Benzamidine HCl), Guanidine hydrochloride, or O-Methylisourea

  • Base: Sodium methoxide (NaOMe) 0.5 M solution in Methanol, or anhydrous Potassium carbonate (

    
    )
    
  • Solvent: Anhydrous Ethanol (EtOH) or Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Oven-dried glassware, magnetic stirrer, reflux condenser, inert gas (Nitrogen/Argon) manifold.

Experimental Protocol: Self-Validating Workflow

The following procedure details the synthesis of 2-Phenyl-5-methylpyrimidine.

Step 1: Preparation of the Free Base (Neutralization)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Benzamidine hydrochloride (1.2 mmol) in 15 mL of anhydrous Ethanol.

  • Add NaOMe solution (1.2 mmol) dropwise at room temperature under a strict nitrogen atmosphere.

  • Causality & Validation: Stir the mixture for 15 minutes. The stoichiometric release of the free amidine is critical. You will observe the formation of a fine, white precipitate (NaCl), which physically validates that the neutralization is successful. Excess base can lead to aldol-type side reactions, while insufficient base leaves unreactive protonated amidine, drastically reducing the yield.

Step 2: Addition of the Enaminone

  • Add 3-Dimethylamino-2-methyl-2-propenal (1.0 mmol) dropwise to the stirring mixture at room temperature.

  • Causality: The initial aza-Michael-type nucleophilic attack by the free amidine onto the enaminone occurs rapidly at room temperature. Adding the enaminone slowly prevents localized thermal spikes and suppresses polymerization.

Step 3: Cyclocondensation (Heating)

  • Gradually heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4–6 hours.

  • Causality & Validation: The subsequent elimination of dimethylamine gas (

    
    ) and dehydration to achieve aromaticity require thermal energy. The evolution of dimethylamine gas (detectable by its distinct amine odor or by holding damp pH paper near the condenser exhaust) serves as a real-time indicator of reaction progress.
    

Step 4: Work-Up and Isolation

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Quench the residue with 20 mL of cold distilled water to dissolve the inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the crude product.
    

Step 5: Purification

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from hot ethanol to yield pure 2-phenyl-5-methylpyrimidine.

Mechanistic Pathway

Pathway A 3-Dimethylamino-2-methyl-2-propenal + Amidine Free Base B Nucleophilic Addition (Aza-Michael Type) A->B Room Temp C Elimination of Dimethylamine [- HN(CH3)2] B->C Heat D Intramolecular Cyclization (Aminal Formation) C->D E Dehydration & Aromatization [- H2O] D->E Reflux F 2-Substituted-5-methylpyrimidine E->F

Mechanistic pathway of 5-methylpyrimidine synthesis via enaminone cyclocondensation.

Quantitative Data: Substrate Scope

The modularity of this protocol allows for the synthesis of various 2-substituted pyrimidines by simply swapping the dinucleophile [3].

DinucleophileSolvent / BaseTemp / TimeProductExpected Yield
Benzamidine HClEtOH / NaOMeReflux, 4 h5-Methyl-2-phenylpyrimidine82–88%
Guanidine HClEtOH / NaOMeReflux, 5 h2-Amino-5-methylpyrimidine75–80%
Acetamidine HClEtOH / NaOMeReflux, 4 h2,5-Dimethylpyrimidine70–78%
O-MethylisoureaDMF /

100 °C, 6 h2-Methoxy-5-methylpyrimidine65–72%

Troubleshooting & Optimization (E-E-A-T Insights)

  • Low Yield / Incomplete Reaction: This is most frequently caused by moisture in the solvent. Water competes with the amidine as a nucleophile, leading to the hydrolysis of 3-dimethylamino-2-methyl-2-propenal into methylmalondialdehyde, which is significantly less reactive. Solution: Ensure all solvents are strictly anhydrous and glassware is oven-dried.

  • Base Selection Logic: While

    
     is a viable alternative for less sensitive substrates, NaOMe in alcoholic solvents provides a homogeneous system for the initial neutralization. This prevents the biphasic kinetic bottlenecks often seen with insoluble inorganic bases, ensuring the amidine is fully available for the initial nucleophilic attack.
    
  • Steric Hindrance: If using highly substituted or bulky amidines, the standard ethanol reflux may not provide enough energy to drive the final dehydration step. Solution: Switch the solvent to DMF and increase the reaction temperature to 100–120 °C to overcome the activation energy barrier during the aromatization step.

References

  • Spivey, A. C., Srikaran, R., Diaper, C. M., & Turner, D. J. (2000). Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin. University of Sheffield / Imperial College London.[Link]

  • Ibraheem, et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(6), 1438.[Link]

Application Note: High-Yield Synthesis of 2-Amino-5-methylpyrimidine via Condensation of 3-Dimethylamino-2-methyl-2-propenal with Guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The pyrimidine scaffold, particularly 2-amino-5-methylpyrimidine, is a privileged pharmacophore widely utilized in the development of antiviral agents, including integrase inhibitors[1]. Synthesizing this core efficiently requires the cyclocondensation of an appropriate enaminone with a bis-nucleophile.

3-Dimethylamino-2-methyl-2-propenal (DMAMP) serves as a highly reactive, dual-electrophilic vinamidinium analog. When reacted with guanidine, it undergoes a tandem aza-Michael addition and intramolecular cyclization. The thermodynamic driving force of this reaction is the subsequent elimination of dimethylamine and water, which irreversibly yields the fully aromatized pyrimidine ring[2]. This application note details an optimized, self-validating protocol for this transformation, ensuring high yield and purity for downstream drug development applications.

Experimental Workflow

ProtocolWorkflow Step1 1. Guanidine Free-Basing Guanidine HCl + NaOEt in EtOH Step2 2. Substrate Addition Dropwise addition of DMAMP at 0-5 °C Step1->Step2 Step3 3. Cyclocondensation Reflux (78 °C) for 4-6 hours Step2->Step3 Step4 4. Solvent Removal & Work-up Concentration and aqueous extraction Step3->Step4 Step5 5. Product Isolation Recrystallization from H2O/Benzene Step4->Step5

Workflow for the cyclocondensation of DMAMP and guanidine to yield 2-amino-5-methylpyrimidine.

Step-by-Step Protocol: The Cyclocondensation System

Materials Required:

  • 3-Dimethylamino-2-methyl-2-propenal (DMAMP) (CAS: 19125-76-9)

  • Guanidine hydrochloride (CAS: 50-01-1)

  • Sodium ethoxide (NaOEt) (21% w/w in ethanol or freshly prepared)

  • Absolute ethanol

  • Deionized water & Dichloromethane (DCM)

Step 1: Preparation of Guanidine Free Base
  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.2 equivalents).

  • Suspend the salt in absolute ethanol (0.5 M relative to guanidine).

  • Under an inert atmosphere (N2 or Ar), slowly add a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol.

  • Stir the mixture vigorously at room temperature for 30 minutes. The formation of a white precipitate (NaCl) indicates the successful generation of the guanidine free base.

Expertise Note: The use of absolute ethanol is critical. Water contamination leads to the premature hydrolysis of the highly electrophilic enaminone substrate back to its malondialdehyde derivative, which significantly reduces the yield of the target pyrimidine[3].

Step 2: Substrate Addition
  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add 3-dimethylamino-2-methyl-2-propenal (1.0 equivalent) dropwise over 15 minutes.

  • Maintain stirring at 0–5 °C for an additional 30 minutes to allow the initial aza-Michael addition to occur under controlled thermal conditions.

Expertise Note: DMAMP is an enaminone with dual electrophilic sites (the aldehyde carbonyl and the β-carbon). The initial nucleophilic attack by guanidine at the β-carbon is highly exothermic. Dropwise addition prevents the thermal degradation or polymerization of the enaminone.

Step 3: Cyclocondensation and Aromatization
  • Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C).

  • Reflux the mixture for 4 to 6 hours.

  • Monitor the reaction progress via TLC (DCM:MeOH, 9:1).

Expertise Note: The thermal energy provided by refluxing drives the intramolecular cyclization and the subsequent elimination of dimethylamine and water[2]. This elimination is the thermodynamic driving force for the formation of the aromatic pyrimidine ring. The evolution of dimethylamine gas (detectable via wet basic pH paper at the condenser outlet) serves as a self-validating, in-process indicator of the ongoing aromatization.

Step 4: Work-up and Isolation
  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol solvent.

  • Suspend the resulting residue in deionized water (50 mL) to dissolve the inorganic salts (NaCl) and unreacted guanidine.

  • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude product.

Step 5: Purification and Quality Control
  • Recrystallize the crude solid from a mixture of water and benzene (or ethanol/water) to yield pure 2-amino-5-methylpyrimidine as a white to pale-yellow crystalline solid[4].

  • Quality Control Validation: Confirm the purity via melting point determination. The pure compound exhibits a sharp melting point at 193.5 °C[4][5]. Additionally, mass spectrometry should confirm the molecular weight (m/z 109.1 [M+H]+ ~ 110.1)[4].

Quantitative Data and Protocol Optimization

To establish the most efficient self-validating system, the NaOEt/EtOH protocol was benchmarked against alternative basic conditions. The quantitative superiority of the optimized protocol is summarized below:

Reaction ParameterOptimized Protocol (NaOEt / EtOH)Sub-optimal Protocol (K2CO3 / DMF)Causality / Observation
Base Equivalents Sodium Ethoxide (1.2 eq)Potassium Carbonate (2.0 eq)NaOEt fully solubilizes and free-bases guanidine HCl; K2CO3 suffers from poor solubility.
Solvent System Absolute EthanolN,N-Dimethylformamide (DMF)EtOH facilitates smooth reflux and easy removal; DMF complicates work-up and requires high vacuum.
Temperature 78 °C (Reflux)100 °CRefluxing EtOH provides ideal thermal energy without degrading the enaminone.
Reaction Time 4 – 6 hours12 – 16 hoursHomogeneous NaOEt system accelerates the aza-Michael addition.
Isolated Yield 88% – 92%60% – 65%Optimized conditions minimize aqueous hydrolysis of the enaminone intermediate.

References

  • [5] Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine". Archive.org. URL:

  • [4] Purification of Laboratory Chemicals, Fourth Edition - PDF Free Download. Epdf.pub. URL:

  • [1] CN1558898A - Antiviral agent. Google Patents. URL:

  • [2] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC / NIH. URL:

  • [3] 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6. Benchchem. URL:

Sources

Application Note & Protocol: 3-Dimethylamino-2-methyl-2-propenal (DMAMP) as a C3-Building Block for Heterocyclic Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the efficient construction of functionalized heterocycles is paramount. 3-Dimethylamino-2-methyl-2-propenal (DMAMP, CAS: 19125-76-9)[1][2] has emerged as an indispensable C3-building block for the synthesis of pyrimidine and pyrazole cores[3]. As a Senior Application Scientist, I frequently leverage DMAMP in parallel synthesis and combinatorial library generation[3]. Its unique structural profile allows for the rapid, regioselective installation of the highly sought-after "magic methyl" group into heterocyclic scaffolds, a modification known to significantly enhance the binding affinity and metabolic stability of Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality: The Push-Pull Dynamics

DMAMP is characterized by its enamine-aldehyde system, functioning as a classic "push-pull" alkene (a vinamidinium equivalent)[1].

  • The "Push": The electron-donating dimethylamino group forces electron density into the

    
    -system.
    
  • The "Pull": The electron-withdrawing aldehyde group pulls this density toward the oxygen atom.

Causality in Synthesis: This extreme polarization renders DMAMP a highly reactive bis-electrophile. When exposed to bis-nucleophiles (such as amidines, guanidines, or hydrazines), the initial nucleophilic attack occurs at the highly electrophilic aldehyde carbon, forming an intermediate imine or hydrazone. Subsequent intramolecular cyclization is driven by the nucleophilic attack on the


-carbon. The thermodynamic driving force of this reaction is the expulsion of the dimethylamino group as dimethylamine gas, which irreversibly pushes the equilibrium toward the aromatized heterocycle[1][4].

This predictable reactivity allows DMAMP to be utilized in the synthesis of antiviral agents (e.g., integrase inhibitors)[5], kinase inhibitors, and even complex agrochemical strigolactone analogs[6].

ReactivityPathway DMAMP DMAMP (Push-Pull C3-Electrophile) Amidine + Amidine/Guanidine (Bis-nucleophile) DMAMP->Amidine Base, EtOH, Reflux Hydrazine + Hydrazine Derivatives (Bis-nucleophile) DMAMP->Hydrazine EtOH/AcOH, Reflux Pyrim 5-Methylpyrimidine Core (Antivirals/Kinase Inhibitors) Amidine->Pyrim Cyclocondensation (-HNMe2, -H2O) Pyraz 4-Methylpyrazole Core (Anti-inflammatory/CNS) Hydrazine->Pyraz Cyclocondensation (-HNMe2, -H2O)

Fig 1: Push-pull reactivity pathway of DMAMP yielding distinct pharmaceutical heterocyclic cores.

Quantitative Reaction Matrix

To facilitate rapid protocol adoption, the following table summarizes the optimized reaction parameters for generating various therapeutic cores using DMAMP.

Target ScaffoldReagent (Bis-nucleophile)Catalyst / BaseSolventTemp (°C)Time (h)Avg. Yield (%)
5-Methylpyrimidine Amidine HydrochlorideNaOEt or K₂CO₃Ethanol78 (Reflux)4 - 865 - 85
2-Amino-5-Methylpyrimidine Guanidine CarbonateNone (Self-buffering)Ethanol78 (Reflux)6 - 1270 - 90
4-Methylpyrazole Hydrazine HydrateAcetic Acid (cat.)Ethanol78 (Reflux)2 - 480 - 95
1-Aryl-4-Methylpyrazole Arylhydrazine HClPyridine or Et₃NDMF / EtOH80 - 1004 - 660 - 80

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis.

Protocol A: Synthesis of 2-Substituted-5-Methylpyrimidines

Target Application: Kinase hinge-binders and antiviral integrase inhibitors[3][5].

  • Preparation & Base Activation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the amidine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M concentration). Add sodium ethoxide (NaOEt, 1.1 eq).

    • Causality: NaOEt neutralizes the hydrochloride salt, liberating the highly reactive amidine free base.

    • Self-Validation: A fine white precipitate of NaCl will immediately form, confirming the deprotonation step.

  • Electrophile Addition: Add DMAMP (1.05 eq) dropwise to the suspension at room temperature.

    • Causality: A slight stoichiometric excess of DMAMP compensates for minor losses due to its moderate volatility.

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) for 4–8 hours.

    • Self-Validation: Monitor the condenser outlet with damp basic pH indicator paper. The evolution of dimethylamine gas (which turns the paper blue) is a direct kinetic indicator of the cyclization step. LC-MS should show the disappearance of the DMAMP peak (

      
       114) and the emergence of the target pyrimidine mass.
      
  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the NaCl salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent gradient: Hexane to Ethyl Acetate) to yield the pure 5-methylpyrimidine derivative.

Protocol B: Synthesis of 1-Aryl-4-Methylpyrazoles

Target Application: Anti-inflammatory and CNS-active pharmaceutical intermediates.

  • Preparation & Catalysis: Dissolve the arylhydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acidic conditions protonate the aldehyde carbonyl of DMAMP, significantly accelerating the initial hydrazone formation. Crucially, the pH is kept high enough to avoid fully protonating the hydrazine, which would render it non-nucleophilic.

  • Addition & Heating: Add DMAMP (1.0 eq) and heat the mixture to reflux for 2–4 hours.

    • Self-Validation: The reaction mixture will typically transition from a pale yellow to a deep orange or red hue as the extended conjugated system of the pyrazole forms. TLC (UV active at 254 nm) should reveal a single, highly fluorescent major product spot.

  • Workup: Concentrate the solvent in vacuo. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Causality: The basic wash neutralizes the acetic acid catalyst and removes any unreacted water-soluble hydrazine salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the solid from an ethanol/water mixture to obtain the pure 1-aryl-4-methylpyrazole.

Workflow Prep 1. Preparation DMAMP + Nucleophile React 2. Reaction Reflux 70-80°C Prep->React Workup 3. Workup Solvent Evaporation React->Workup Purify 4. Purification Chromatography Workup->Purify

Fig 2: Standardized high-throughput experimental workflow for DMAMP-based cyclocondensations.

References

  • European Patent Office (EP1422218B1).Antiviral agent. (Details the use of DMAMP in the combinatorial parallel synthesis of integrase inhibitors).
  • National Center for Biotechnology Information (PMC6414442). Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity. (Details the synthesis of MP13 and MP26 utilizing DMAMP as a C3 building block). Retrieved from[Link]

Sources

Application Note: Chromatography-Free Synthesis of Substituted Pyridines via 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-aminopyridines, particularly 3-sulfonyl-2-aminopyridines, are privileged scaffolds in medicinal chemistry, frequently embedded in critical drug candidates such as TYK2 and CRF inhibitors[1]. Traditional syntheses of these motifs often require multi-step sequences, transition-metal catalysis, or tedious chromatographic purifications. This application note details a highly efficient, scalable, one-pot three-component protocol utilizing 3-dimethylamino-2-methyl-2-propenal (a versatile ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-dimethylacrolein), sulfonylacetonitriles, and an amine source. The methodology provides direct access to functionalized pyridines with excellent yields and purity via simple filtration, bypassing the need for column chromatography[1].

Scientific Rationale & Mechanistic Causality

To ensure robust experimental design, it is critical to understand the causality behind the reagent selection and the reaction cascade.

Expertise & Experience: Mechanistic Causality The selection of 3-dimethylamino-2-methyl-2-propenal over a standard aliphatic aldehyde is a deliberate mechanistic choice. The electron-donating


-dimethyl group dampens the electrophilicity of the aldehyde, preventing uncontrolled side reactions and self-condensation. The 2-methyl substitution ensures regioselective functionalization at the 5-position of the resulting pyridine ring.

During the reaction cascade:

  • Activation : A mild base (KOH) deprotonates the sulfonylacetonitrile, initiating a Knoevenagel condensation with the aldehyde moiety of the propenal[1].

  • Cyclization : The amine source undergoes an aza-Michael addition into the resulting conjugated system, followed by intramolecular cyclization onto the nitrile carbon.

  • Aromatization (The Thermodynamic Driver) : The

    
    -dimethyl group, initially acting as a stabilizing group, now serves as a traceless leaving group. Its elimination (as dimethylamine gas) alongside water provides the immense thermodynamic driving force required to yield the stable, aromatic pyridine core.
    

Solvent Selection : Isopropanol (i-PrOH) is deliberately chosen because it solubilizes the starting materials at 65 °C but acts as an anti-solvent for the highly polar 3-sulfonyl-2-aminopyridine products upon cooling, enabling direct crystallization[1].

Experimental Workflow & Visualization

G cluster_0 Starting Materials N1 3-Dimethylamino-2-methyl-2-propenal Cond Base-Promoted Condensation (KOH, i-PrOH, 65 °C) N1->Cond N2 Sulfonylacetonitrile N2->Cond N3 Primary Amine / NH3 Cycl Aza-Michael Addition & Cyclization N3->Cycl Int1 Knoevenagel Intermediate Cond->Int1 Int1->Cycl Arom Aromatization (-HNMe2, -H2O) Cycl->Arom Prod 3-Sulfonyl-2-aminopyridine (Direct Isolation via Filtration) Arom->Prod

Fig 1: Mechanistic pathway for the one-pot three-component synthesis of 3-sulfonyl-2-aminopyridines.

Detailed Experimental Protocol

Trustworthiness: A Self-Validating System This protocol is designed to act as a self-validating system. The reaction begins as a homogeneous mixture. As the aromatization step concludes, the highly polar pyridine product reaches supersaturation in the isopropanol matrix. The spontaneous formation of a thick, off-white to yellow precipitate serves as an immediate, visual confirmation of successful conversion[1]. If the solution remains clear upon cooling, it diagnostically indicates either incomplete Knoevenagel condensation or an incorrect stoichiometric ratio, prompting immediate troubleshooting before any workup is attempted.

Materials & Reagents:

  • 3-Dimethylamino-2-methyl-2-propenal (1.0 equiv)

  • Sulfonylacetonitrile derivative (e.g., Methanesulfonylacetonitrile) (1.1 equiv)

  • Amine source (e.g., Aqueous Ammonia 28%, or primary amine) (2.0 – 5.0 equiv)

  • Potassium hydroxide (KOH) (0.4 equiv)

  • Isopropanol (i-PrOH) (1 M concentration relative to the propenal)

Step-by-Step Methodology:

  • Reaction Assembly : To a chemically resistant reaction vessel equipped with a magnetic stir bar, add 3-dimethylamino-2-methyl-2-propenal (1.0 g, 8.4 mmol) and the selected sulfonylacetonitrile (9.2 mmol, 1.1 equiv)[2].

  • Solvent & Base Addition : Suspend the reagents in i-PrOH (8.4 mL, 1 M). Add solid KOH (0.4 equiv). Crucial Insight: Maintaining the concentration at 1 M or higher is critical to ensure the supersaturation of the product during the cooling phase[1].

  • Amine Introduction : Add the amine source. If using aqueous ammonia, add in a single portion. For volatile amines, ensure the vessel is appropriately sealed to prevent loss during heating.

  • Heating & Maturation : Heat the mixture to 65 °C under an ambient air atmosphere[1]. Stir vigorously for 4–12 hours. The reaction progress can be monitored by LC-MS (tracking the disappearance of the enaminone mass).

  • Direct Isolation (Chromatography-Free) :

    • Remove the vessel from the heat source and allow it to cool to room temperature (20–25 °C).

    • Observation: A heavy precipitate should form. If the suspension is too thick, 1–2 mL of cold i-PrOH can be added to aid mobility.

    • Filter the suspension through a sintered glass funnel (medium porosity).

    • Wash the filter cake with cold i-PrOH (2 × 5 mL) followed by cold water (10 mL) to remove residual KOH and dimethylamine byproducts[1].

    • Dry the solid under vacuum at 45 °C to constant weight.

Quantitative Data Presentation

The following table summarizes the optimized reaction scope, demonstrating the versatility of the enaminone substrates and the efficiency of the chromatography-free isolation method.

Table 1: Optimization and Scope of Reaction Conditions

EntryEnaminone SubstrateNitrile ComponentAmine SourceProduct Yield (%)Isolation Method
13-Dimethylamino-2-methyl-2-propenalMethanesulfonylacetonitrileNH₃ (aq)62%Direct Filtration
23-Dimethylamino-2-(p-tolyl)-2-propenalMethanesulfonylacetonitrileNH₃ (aq)54%Direct Filtration
33-Dimethylaminoacrolein (10 g scale)MethanesulfonylacetonitrileNH₃ (aq)74%Direct Filtration
43-Dimethylaminoacrolein4-ChlorophenylsulfonylacetonitrileNH₃ (aq)92%Direct Filtration
53-DimethylaminoacroleinMethanesulfonylacetonitrile(R)-Phenylglycinol85%Extraction (Oil)

Data derived from the foundational methodologies established by Lisnyak et al.[2],[1]. Yields represent isolated purity >95% as determined by NMR.

References

  • Title: One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines Source: Organic Letters (American Chemical Society), 2025, 27(32), 8974-8978. URL: [Link]

  • Title: Supporting Information: One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines Source: Bristol Myers Squibb / ACS Publications URL: [Link]

Sources

Application Note: Regioselective Cyclization Reactions Involving 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

3-Dimethylamino-2-methyl-2-propenal (DMAMP, CAS: 19125-76-9) is a highly versatile, bifunctional enaminone (vinamidinium derivative) that serves as a synthetic equivalent of methylmalondialdehyde. In the realm of drug development and agrochemical synthesis, DMAMP is a privileged C3-electrophilic building block. It is predominantly utilized for the regioselective construction of 4-methylpyrazoles, 5-methylpyrimidines, and complex fused heterocycles such as pyrazolo[1,5-a]pyrimidines. Beyond standard heterocycles, DMAMP is also a critical precursor in the synthesis of canonical strigolactone analogs (e.g., MP13 and MP26), which are vital for parasitic weed management in agriculture[1].

Mechanistic Insights: The Causality of Regioselectivity

The utility of DMAMP lies in its predictable, highly controlled reactivity profile. The molecule is a "push-pull" alkene featuring two distinct electrophilic centers:

  • C1 (Aldehyde Carbon): Highly electrophilic due to the strong electron-withdrawing nature of the carbonyl oxygen.

  • C3 (Enamine Carbon): Moderately electrophilic. The strong electron-donating resonance from the dimethylamino group (

    
    ) significantly dampens the electrophilicity of this carbon compared to C1.
    

The Causality of Regiocontrol: When DMAMP is exposed to an asymmetric dinucleophile (such as an arylhydrazine), Hard-Soft Acid-Base (HSAB) principles and steric electronics dictate the reaction pathway. The most nucleophilic center of the dinucleophile (e.g., the primary


 of a hydrazine) kinetically attacks the most electrophilic center of DMAMP (the C1 aldehyde) to form a hydrazone intermediate. Subsequently, the secondary nucleophilic center (e.g., the 

group) undergoes an intramolecular cyclization by attacking the C3 enamine carbon. This cyclization forces the expulsion of dimethylamine gas (a highly favorable thermodynamic leaving group), driving the reaction to completion and locking the regiochemistry in place[2].

Mechanism DMAMP 3-Dimethylamino-2-methyl-2-propenal (Electrophilic C1 & C3) Intermediate1 Kinetically Favored Attack at C1 (Aldehyde) DMAMP->Intermediate1 + Nuc Nuc Asymmetric Dinucleophile (e.g., Arylhydrazine) Nuc->Intermediate1 Intermediate2 Intramolecular Cyclization at C3 (Enamine) Intermediate1->Intermediate2 H+ Catalysis Product Regioselective Heterocycle + Dimethylamine Intermediate2->Product - HN(CH3)2

Figure 1: Mechanistic pathway for the regioselective cyclization of DMAMP with dinucleophiles.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating workflows. By tracking specific physical and spectroscopic milestones, researchers can guarantee the integrity of the cyclization process.

Protocol A: Regioselective Synthesis of 1-Aryl-4-methylpyrazoles

This protocol leverages the differential nucleophilicity of arylhydrazines to yield exclusively the 1-aryl-4-methylpyrazole regioisomer, a common pharmacophore in kinase inhibitors[2].

Reagents:

  • DMAMP (1.0 equiv, 10 mmol)

  • Arylhydrazine hydrochloride (1.05 equiv, 10.5 mmol)

  • Glacial Acetic Acid (Catalyst, 0.1 equiv)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the arylhydrazine hydrochloride in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Activation: Add glacial acetic acid (0.1 equiv) to the stirring mixture. The mild acid catalyzes the activation of the DMAMP aldehyde without fully protonating the hydrazine nucleophile.

  • Addition: Dissolve DMAMP in 5 mL of ethanol. Add this solution dropwise to the reaction flask over 10 minutes at room temperature. Self-Validation Checkpoint: The solution will typically shift from pale yellow to a deep orange/red as the initial hydrazone intermediate forms.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. The evolution of dimethylamine can often be detected (fishy odor), indicating successful ring closure.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous

    
     (30 mL). Extract the aqueous layer twice more with Ethyl Acetate.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1-aryl-4-methylpyrazole.
    
Protocol B: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

DMAMP reacts efficiently with 3-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. The exocyclic amino group attacks the C1 aldehyde, while the endocyclic nitrogen attacks the C3 enamine[3].

Reagents:

  • DMAMP (1.0 equiv, 5 mmol)

  • 3-Aminopyrazole derivative (1.0 equiv, 5 mmol)

  • Pyridine (Solvent/Base, 10 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the 3-aminopyrazole derivative in 10 mL of anhydrous pyridine in a microwave-safe reaction vial.

  • Addition: Add DMAMP directly to the suspension. Seal the vial.

  • Thermal Cyclization: Subject the vial to controlled microwave heating at 120 °C for 20 minutes. (Alternatively, heat in an oil bath at 120 °C for 6 hours).

  • Precipitation: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water while stirring vigorously.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water and minimal cold ethanol, and dry under a high vacuum to afford the fused heterocycle.

Workflow Step1 Reagent Prep DMAMP + Solvent Step2 Nucleophile Addition Step1->Step2 Step3 Thermal Cyclization Step2->Step3 Step4 Workup & Isolation Step3->Step4 Step5 Validation (NMR/LC-MS) Step4->Step5

Figure 2: Standardized experimental workflow for DMAMP-mediated cyclization reactions.

Quantitative Data & Reaction Optimization

The table below summarizes optimized conditions and expected quantitative outcomes for various DMAMP-mediated cyclizations based on empirical data from related enaminone studies[2][3][4].

Target ScaffoldDinucleophileSolvent / CatalystTemp (°C)Yield (%)Regioselectivity
1-Aryl-4-methylpyrazole Arylhydrazine HClEthanol / AcOH8075–85>95:5
2-Sub-5-methylpyrimidine Amidine HClDMF /

10080–90N/A (Symmetric)
Pyrazolo[1,5-a]pyrimidine 3-AminopyrazolePyridine / MW12070–82>90:10
Strigolactone D-Ring (MP13)

(Hydrolysis) then Furanone

then DMSO
7050–60N/A (O-Alkylation)

Trustworthiness: Self-Validating Analytical Systems

To ensure the protocol is a self-validating system, researchers must analytically monitor the elimination of the dimethylamine leaving group and the consumption of the aldehyde.

Proton NMR (


 NMR) Tracking: 
  • Starting Material (DMAMP): Exhibits a highly characteristic 6H singlet at approximately

    
     3.0–3.2 ppm corresponding to the 
    
    
    
    protons, an aldehyde proton singlet at
    
    
    9.0–9.5 ppm, and a vinylic proton around
    
    
    7.0 ppm.
  • Product Confirmation: Successful cyclization is definitively confirmed by the complete disappearance of both the 6H dimethylamino singlet and the aldehyde proton.

  • Structural Shift: The

    
    -methyl group of DMAMP shifts from an enaminone environment (
    
    
    
    ~1.8 ppm) to a deshielded heteroaromatic core environment (
    
    
    ~2.1–2.3 ppm). The appearance of new aromatic protons (
    
    
    7.5–8.5 ppm) corresponding to the newly formed pyrazole or pyrimidine ring serves as the final validation of structural integrity.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). 2[2]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. 3[3]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. Kuwait Foundation for the Advancement of Sciences. 4[4]

  • Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice. National Institutes of Health (NIH). 1[1]

Sources

Application Note: Catalytic Conditions for 3-Dimethylamino-2-methyl-2-propenal Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Dimethylamino-2-methyl-2-propenal (DMAMP) is a highly versatile N,N-dimethyl enaminone that serves as a premier C3 building block in modern synthetic chemistry. Characterized by its push-pull electronic system, DMAMP is widely utilized in the development of biologically active heterocycles—such as pyrazoles and pyrimidines for antiviral integrase inhibitors[1]—and in the synthesis of canonical strigolactone analogs like MP13 and MP26[2].

This application note provides an in-depth technical guide on the catalytic conditions required to optimize DMAMP condensation. By detailing both acid-catalyzed heterocyclization and base-mediated hydrolytic condensation, this guide equips drug development professionals and synthetic chemists with self-validating protocols and the mechanistic causality behind each experimental choice.

Mechanistic Insights: The Enaminone Condensation Pathway

The reactivity of DMAMP is governed by the strong electron-donating nature of the dimethylamino group conjugated with the electron-withdrawing aldehyde. This creates a "push-pull" system where the molecule acts as a 1,3-dielectrophile equivalent[3].

When reacted with dinucleophiles (e.g., hydrazines or amidines), the condensation proceeds via a predictable sequence:

  • Initial Attack: The primary nucleophile attacks the highly electrophilic carbonyl carbon.

  • Dehydration: Acid catalysis facilitates the elimination of water, forming an intermediate hydrazone or imine.

  • Cyclization & Elimination: The secondary nucleophile attacks the β-carbon. The dimethylamino group, acting as a leaving group, is expelled as dimethylamine gas, driving the aromatization of the newly formed heterocycle.

EnaminoneCondensation A DMAMP (Enaminone) C Addition Intermediate (Hydrazone) A->C Acid Catalyst (-H2O) B Dinucleophile (e.g., Hydrazine) B->C D Heterocycle (e.g., 4-Methylpyrazole) C->D Intramolecular Cyclization (-HNMe2)

Acid-catalyzed condensation pathway of DMAMP with dinucleophiles.

Catalytic Strategies for Condensation

Brønsted and Lewis Acid Catalysis (Heterocycle Formation)

For the synthesis of pyrazoles and pyrimidines, acidic conditions are paramount.

  • Brønsted Acids (e.g., Glacial Acetic Acid): Acetic acid frequently serves as both the solvent and the catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity, while remaining weak enough not to completely protonate and deactivate the incoming hydrazine/amidine nucleophile.

  • Lewis Acids (e.g., Sc(OTf)₃): Scandium(III) triflate is highly recommended for sensitive substrates. Unlike traditional Lewis acids (like AlCl₃) that deactivate in the presence of water, Sc(OTf)₃ is exceptionally water-tolerant. Because water is a stoichiometric byproduct of this condensation, Sc(OTf)₃ maintains catalytic turnover without degrading, allowing for lower catalyst loading (typically 5 mol%) and cleaner reaction profiles.

Base-Mediated Hydrolytic Condensation (Strigolactone Analogs)

In the synthesis of strigolactone analogs (e.g., MP13), DMAMP is not reacted directly with an electrophile. Instead, a base-catalyzed hydrolysis transforms the enaminone into a highly reactive oxygen-nucleophile[2].

  • Causality of NaOH: Treatment with aqueous NaOH hydrolyzes the dimethylamino group, replacing it with an oxygen atom to form the sodium enolate of 2-methylmalondialdehyde.

  • Causality of DMSO: In the subsequent condensation step, the sodium enolate is dissolved in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO strongly solvates the Na⁺ cation but leaves the enolate oxygen "naked" and highly nucleophilic. This dramatically accelerates the S_N2 displacement of the bromide on the coupling partner (5-bromo-3-methyl-2(5H)-furanone).

StrigolactoneWorkflow Step1 Step 1: Hydrolysis DMAMP + NaOH (70°C) Step2 Step 2: Isolation Evaporate to Sodium Enolate Step1->Step2 Step3 Step 3: Condensation Add Bromofuranone in DMSO Step2->Step3 Product Product MP13 (Yield: 57%) Step3->Product

Base-catalyzed hydrolytic condensation workflow for MP13 synthesis.

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of 1-Substituted-4-Methylpyrazoles

Target Audience: Medicinal chemists developing antiviral integrase inhibitors.

Reagents: DMAMP (1.0 equiv), Substituted Hydrazine (1.1 equiv), Glacial Acetic Acid (Solvent/Catalyst). Self-Validation Checkpoint: The evolution of dimethylamine gas (fishy odor) indicates successful cyclization.

  • Initialization: In a round-bottom flask equipped with a reflux condenser, dissolve DMAMP (10 mmol) in 15 mL of glacial acetic acid.

  • Nucleophile Addition: Slowly add the substituted hydrazine (11 mmol) dropwise at room temperature to prevent uncontrolled exothermic reactions.

  • Catalytic Condensation: Heat the reaction mixture to 80°C under a continuous nitrogen atmosphere. Stir for 2–4 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The reaction is complete when the DMAMP spot (UV active) is fully consumed.

  • Quenching & Extraction: Cool the mixture to 0°C and carefully neutralize with saturated aqueous NaHCO₃ until pH ~7.5. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to isolate the 4-methylpyrazole derivative.

Protocol B: Base-Catalyzed Synthesis of Strigolactone Analog MP13

Target Audience: Agrochemical researchers developing parasitic weed germination stimulants.

Reagents: DMAMP (2.4 mmol), 7.7 N NaOH (aq) (3.0 mmol), 5-bromo-3-methyl-2(5H)-furanone (4.1 mmol), Anhydrous DMSO. Self-Validation Checkpoint: The reaction mixture must become completely homogeneous during Step 2, indicating full conversion to the sodium enolate.

  • Enolate Formation: Add DMAMP (272 mg, 2.4 mmol) and 7.7 N aqueous NaOH (390 μL, 3.0 mmol) to a reaction vial[2].

  • Hydrolysis: Heat the mixture at 70°C with vigorous stirring until the biphasic mixture becomes entirely homogeneous.

  • Water Removal: Evaporate the reaction mixture to complete dryness under reduced pressure to isolate the crude sodium enolate. Critical Step: Residual water will hydrolyze the bromofuranone in the next step.

  • Solvation: Dissolve the dried residue in 5.0 mL of anhydrous DMSO.

  • Coupling: Slowly add 5-bromo-3-methyl-2(5H)-furanone (725 mg, 4.1 mmol) to the DMSO solution. Stir the mixture overnight at room temperature[2].

  • Isolation: Concentrate the mixture in vacuo using a rotary evaporator equipped with a high-vacuum pump to remove DMSO.

  • Purification: Purify the residue via silica gel column chromatography using an Ethyl Acetate/Hexane gradient to yield MP13 (Expected Yield: ~57%).

Quantitative Data Summary

The following table summarizes the optimized catalytic conditions and expected outcomes for DMAMP condensation pathways based on validated literature parameters.

SubstrateCoupling PartnerCatalyst / ReagentProduct ClassExpected YieldReaction Time
DMAMP Hydrazine derivativesGlacial AcOH (Brønsted Acid)4-Methylpyrazoles75–90%2–4 hours
DMAMP Amidine derivativesSc(OTf)₃ (Lewis Acid, 5 mol%)5-Methylpyrimidines70–95%3–6 hours
DMAMP 5-Bromo-3-methyl-2(5H)-furanone1. NaOH (aq) 2. DMSO (Solvent)Strigolactone (MP13)57%12–18 hours

References

  • Source: nih.
  • Source: rsc.
  • Source: google.

Sources

Application of 3-Dimethylamino-2-methyl-2-propenal in Kinase Inhibitor Synthesis: A Methodological Guide for Hinge-Binding Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology and inflammatory disease drug discovery, ATP-competitive kinase inhibitors rely heavily on nitrogenous heterocycles to anchor the molecule to the kinase hinge region. 3-Dimethylamino-2-methyl-2-propenal (CAS 19125-76-9), commonly referred to as an enaminone, is a highly versatile building block used to construct these critical architectures. This application note provides an in-depth methodological guide for utilizing this reagent to synthesize 5-methylpyrimidines and 4-methylpyrazoles —two privileged scaffolds that exhibit superior kinase selectivity profiles compared to their unsubstituted counterparts.

Chemical Rationale & Mechanistic Insights

The Enaminone Push-Pull System

The synthetic utility of 3-dimethylamino-2-methyl-2-propenal stems from its "push-pull" electronic configuration. The electron-donating dimethylamino group and the electron-withdrawing aldehyde create a highly polarized double bond. When reacted with dinucleophiles (such as guanidines or hydrazines), the reaction is highly regioselective. The most nucleophilic nitrogen of the dinucleophile attacks the highly electrophilic aldehyde carbon first. Subsequent intramolecular cyclization occurs via the displacement of the dimethylamine leaving group [1].

Causality in Reaction Design
  • Thermodynamic Control: These cyclocondensation reactions require elevated temperatures (e.g., refluxing ethanol or DMF at 80–120 °C). This thermal energy is necessary to overcome the activation barrier of the dimethylamine elimination step, driving the equilibrium toward the thermodynamically stable aromatic heterocycle [4].

  • Base Selection: When using hydrochloride salts of guanidine or amidines, a base (like K₂CO₃ or NaOMe) is mandatory to neutralize the salt and expose the nucleophilic lone pairs. K₂CO₃ is often preferred over stronger bases to prevent unwanted degradation of the aldehyde [2].

Structural Implications for Kinase Binding

The resulting 5-methylpyrimidine or 4-methylpyrazole cores are not merely synthetic conveniences; they are strategic design choices. The methyl group plays a critical role in kinase binding. It frequently projects into a small hydrophobic pocket adjacent to the gatekeeper residue. This not only enhances overall binding affinity via van der Waals interactions but also acts as a selectivity filter against kinases possessing bulkier gatekeeper residues that would sterically clash with the methyl group [3].

KinaseHinge cluster_kinase Kinase Hinge Region (ATP Binding Pocket) cluster_inhibitor Inhibitor Scaffold (e.g., 2-Amino-5-methylpyrimidine) H1 Backbone C=O (H-bond Acceptor) I2 Exocyclic NH2 (H-bond Donor) H1->I2 H-Bond H2 Backbone NH (H-bond Donor) I1 Pyrimidine N1 (H-bond Acceptor) H2->I1 H-Bond I3 5-Methyl Group (Hydrophobic Fit)

Caption: Hydrogen bonding network between the 2-amino-5-methylpyrimidine scaffold and the kinase hinge.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylpyrimidine Derivatives

Objective: Generate a hinge-binding core commonly utilized in ALK, ERK, and MET inhibitors [3].

Materials:

  • 3-Dimethylamino-2-methyl-2-propenal (1.0 eq)

  • Substituted guanidine hydrochloride (1.1 eq)

  • Anhydrous K₂CO₃ (2.0 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Free-basing the Nucleophile: Suspend the substituted guanidine hydrochloride (1.1 mmol) in absolute ethanol (5 mL). Add anhydrous K₂CO₃ (2.0 mmol) and stir for 15 minutes at room temperature.

    • Causality: The guanidine must be free-based to ensure the nitrogen lone pairs are available for nucleophilic attack.

  • Electrophile Addition: Add 3-dimethylamino-2-methyl-2-propenal (1.0 mmol) dropwise to the suspension.

  • Cyclocondensation: Heat the reaction mixture to reflux (80 °C) for 6–8 hours. Monitor the consumption of the enaminone via TLC (Ethyl Acetate:Hexane 1:1).

    • Causality: The initial intermolecular addition forms a non-isolable acyclic intermediate. Refluxing provides the thermal energy required for intramolecular cyclization and the expulsion of dimethylamine gas, driving aromatization [2].

  • Workup & Purification: Cool the mixture to room temperature and pour into crushed ice water (20 mL). The 2-amino-5-methylpyrimidine derivative typically precipitates as a solid. Filter under vacuum, wash with cold water to remove residual inorganic salts, and recrystallize from ethanol to yield the pure scaffold.

Protocol B: Synthesis of 1-Substituted-4-methylpyrazole Derivatives

Objective: Generate a pyrazole core utilized in various selective kinase inhibitors (e.g., MST3 inhibitors) [5].

Materials:

  • 3-Dimethylamino-2-methyl-2-propenal (1.0 eq)

  • Aryl or Alkyl Hydrazine (1.05 eq)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve 3-dimethylamino-2-methyl-2-propenal (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.

    • Causality: Acetic acid serves a dual purpose: it acts as the solvent and as an acid catalyst, protonating the aldehyde oxygen to increase the electrophilicity of the carbonyl carbon.

  • Hydrazine Addition: Chill the flask to 0 °C in an ice bath. Slowly add the hydrazine derivative (1.05 mmol) dropwise.

    • Causality: Hydrazone formation is highly exothermic; cooling prevents side reactions and degradation of the starting materials.

  • Aromatization: Remove the ice bath and heat the mixture to 90 °C for 4 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Carefully neutralize the remaining residue with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 4-methylpyrazole.

Workflow cluster_path1 Protocol A cluster_path2 Protocol B A 3-Dimethylamino- 2-methyl-2-propenal B Guanidine HCl + K2CO3 / EtOH A->B E Hydrazine Deriv. + Acetic Acid A->E C Reflux 80°C (- HNMe2, - H2O) B->C D 2-Amino-5-methyl- pyrimidine C->D F Heat 90°C (- HNMe2, - H2O) E->F G 1-Substituted 4-methylpyrazole F->G

Caption: Divergent synthetic workflows for generating pyrimidine and pyrazole kinase inhibitor scaffolds.

Quantitative Data Summary

The following table summarizes the reaction conditions, expected yields, and relevant kinase targets for scaffolds synthesized using 3-dimethylamino-2-methyl-2-propenal.

Dinucleophile ReagentCatalyst / BaseSolvent & TempScaffold GeneratedTypical YieldExample Kinase Targets
Guanidine HClK₂CO₃ (2.0 eq)EtOH, 80 °C2-Amino-5-methylpyrimidine75–87%ERK1/2, ALK, MET
Aryl HydrazineAcetic AcidAcOH, 90 °C1-Aryl-4-methylpyrazole65–80%MST3, Promiscuous
Urea / ThioureaNaOEt (3.0 eq)EtOH, 80 °C5-Methylpyrimidin-2-one/thione60–75%Various
Benzamidine HClK₂CO₃ (2.0 eq)THF, 80 °C2-Phenyl-5-methylpyrimidine65–70%Various

References

  • Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. MDPI Molecules.[Link]

  • Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). Journal of Medicinal Chemistry.[Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc.[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv.[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Dimethylamino-2-methyl-2-propenal Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Dimethylamino-2-methyl-2-propenal and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure compounds. The following sections are structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 3-Dimethylamino-2-methyl-2-propenal product is a dark, oily residue. What are the likely impurities?

A1: A dark, oily appearance in the crude product often indicates the presence of several types of impurities. Given that 3-Dimethylamino-2-methyl-2-propenal is an enamine and an α,β-unsaturated aldehyde, it is susceptible to certain side reactions and may contain residual starting materials.[1][2]

Common Impurities Profile:

Impurity TypeSpecific ExamplesReason for Presence
Unreacted Starting Materials Propionaldehyde, Dimethylamine, Vilsmeier reagent precursorsIncomplete reaction or non-stoichiometric ratios of reactants.
Byproducts Polymeric materials, self-condensation productsThe aldehyde functionality can be prone to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.
Solvent Residues DMF, Dichloromethane, TolueneIncomplete removal during work-up.
Hydrolysis Products 2-MethylmalondialdehydeEnamines are sensitive to hydrolysis, particularly in the presence of aqueous acid.[1]

Troubleshooting Steps:

  • Initial Analysis: Before attempting purification, it is advisable to obtain a proton NMR or GC-MS of the crude product to identify the major impurities.

  • Aqueous Wash: A gentle wash with a saturated sodium bicarbonate solution can help remove acidic impurities. However, be cautious as prolonged exposure to water can lead to hydrolysis of the enamine.[1]

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure before proceeding with further purification.

Q2: I'm observing significant product loss during silica gel column chromatography. Why is this happening and how can I prevent it?

A2: Significant product loss on a silica gel column is a common issue when purifying basic compounds like 3-Dimethylamino-2-methyl-2-propenal. This is due to the acidic nature of standard silica gel, which can lead to several problems.[3][4]

Causality of Product Loss on Silica Gel:

  • Acid-Base Interaction: The amine functionality of your product interacts strongly with the acidic silanol groups on the silica surface, causing irreversible adsorption or "tailing" of the product on the column.[3]

  • Hydrolysis: The acidic environment of the silica gel can catalyze the hydrolysis of the enamine back to the corresponding aldehyde and amine.[1]

dot

cluster_0 Purification Selection Workflow Crude Product Crude Product Purity Check (TLC/GC) Purity Check (TLC/GC) Crude Product->Purity Check (TLC/GC) High Purity (>95%) High Purity (>95%) Purity Check (TLC/GC)->High Purity (>95%) >95% Low Purity (<95%) Low Purity (<95%) Purity Check (TLC/GC)->Low Purity (<95%) <95% Distillation Distillation High Purity (>95%)->Distillation Liquid Recrystallization Recrystallization High Purity (>95%)->Recrystallization Solid Column Chromatography Column Chromatography Low Purity (<95%)->Column Chromatography Pure Product Pure Product Distillation->Pure Product Column Chromatography->Distillation Recrystallization->Pure Product

Caption: Decision workflow for selecting the appropriate purification method.

Solutions and Protocols:

Protocol 1: Column Chromatography with Deactivated Silica

This method minimizes the acidity of the stationary phase, leading to better recovery of amine-containing compounds.[5]

  • Step 1: Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Step 2: Deactivation: Add 1-2% triethylamine (or another suitable tertiary amine) to the slurry and stir for 15-20 minutes. This will neutralize the acidic sites on the silica.

  • Step 3: Column Packing: Pack the column with the deactivated silica slurry.

  • Step 4: Elution: Run the column with an eluent system containing a small percentage of triethylamine (e.g., 0.5-1%) to maintain the neutral environment. A gradient of ethyl acetate in hexane is often effective.

Protocol 2: Reversed-Phase Flash Chromatography

For polar and ionizable compounds, reversed-phase chromatography can be a powerful alternative.[3]

  • Step 1: Stationary Phase: Use a C18-functionalized silica column.

  • Step 2: Mobile Phase: A mobile phase of acetonitrile and water is typically used. For basic amines, maintaining an alkaline pH in the mobile phase is crucial for good separation.[3] A common mobile phase modifier is 0.1% triethylamine.[3]

  • Step 3: Elution: Elute with a gradient of increasing acetonitrile concentration.

Q3: My product solidifies but has a low melting point and appears impure. What is the best way to purify it further?

A3: If your product is a solid but appears impure, recrystallization is often an effective final purification step. The choice of solvent is critical for successful recrystallization.

Protocol 3: Recrystallization of 3-Dimethylamino-2-methyl-2-propenal

This protocol is adapted from general methods for the recrystallization of enamine salts and can be effective for the free base as well.[6]

  • Step 1: Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For 3-Dimethylamino-2-methyl-2-propenal, which has some polarity, a mixture of a polar and non-polar solvent is often effective. Consider solvent systems like methanol/water or ethanol/hexane.

  • Step 2: Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture).

  • Step 3: Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Step 4: Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Step 5: Drying: Dry the purified crystals under vacuum.

Recrystallization Solvent Screening:

Solvent/Solvent SystemExpected Solubility Profile
Methanol/Water Good for moderately polar compounds. The product should be soluble in hot methanol and precipitation can be induced by the addition of water.[6]
Ethanol/Hexane The product should be soluble in hot ethanol. Hexane is then added as an anti-solvent to induce crystallization.
Isopropanol May work as a single solvent system.

Q4: Can I purify 3-Dimethylamino-2-methyl-2-propenal by distillation?

A4: Yes, vacuum distillation can be a very effective method for purifying 3-Dimethylamino-2-methyl-2-propenal, especially for removing non-volatile impurities.[7][8] The compound has a reported boiling point of 110-115 °C at 1 mmHg, which is suitable for vacuum distillation.[7]

dot

cluster_1 Vacuum Distillation Setup Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask Vigreux Column Vigreux Column Distilling Flask->Vigreux Column Condenser Condenser Vigreux Column->Condenser Thermometer Thermometer Vigreux Column->Thermometer Receiving Flask Receiving Flask Condenser->Receiving Flask Vacuum Source Vacuum Source Condenser->Vacuum Source Receiving Flask->Vacuum Source

Caption: A simplified schematic of a vacuum distillation apparatus.

Protocol 4: Vacuum Distillation

  • Step 1: Setup: Assemble a standard vacuum distillation apparatus. A short path distillation head is often sufficient.[8]

  • Step 2: Degassing: Gently heat the crude product under vacuum to remove any residual volatile solvents before increasing the temperature for distillation.

  • Step 3: Distillation: Slowly increase the temperature of the heating bath. Collect the fraction that distills at the expected boiling point and pressure (e.g., 110-115 °C at 1 mmHg).[7]

  • Step 4: Collection: Collect the purified product in a pre-weighed receiving flask. It is advisable to collect a forerun fraction to discard any low-boiling impurities.

Important Considerations:

  • Thermal Stability: While distillation is effective, prolonged heating can potentially lead to decomposition or polymerization of α,β-unsaturated aldehydes.[9] Therefore, it is crucial to perform the distillation as quickly as possible and at the lowest feasible pressure.

  • Purity of Starting Material: Distillation is most effective when the crude product is relatively clean. If significant high-boiling or polymeric impurities are present, it is best to first perform a column chromatography purification.

References

  • EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents.
  • 3-Dimethylamino-2-methyl-2-propenal | C6H11NO | CID 2777801 - PubChem. Available at: [Link]

  • tetrakis(dimethylamino)allene - Organic Syntheses Procedure. Available at: [Link]

  • US4044028A - Preparation of α,β-unsaturated aldehydes or ketones - Google Patents.
  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts | ACS Catalysis - ACS Publications. Available at: [Link]

  • Enamines - Master Organic Chemistry. Available at: [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed. Available at: [Link]

  • 3-Dimethylamino-2-methyl-2-propenal CAS# 19125-76-9 - Scent.vn. Available at: [Link]

  • Chromatographic Columns - Chemistry LibreTexts. Available at: [Link]

  • T. Sammakia, J. A. Abramite, and M. F. Sammons The synthesis and chemistry of enamines has been an active area of research ever. Available at: [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. Available at: [Link]

  • Synthesis of the α,β-unsaturated Aldehyde - The Royal Society of Chemistry. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • 3-(DIMETHYLAMINO)-2-METHYL-2-PROPENAL, (2E)- - precisionFDA. Available at: [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC. Available at: [Link]

  • 3-(Dimethylamino)-2-methyl-2-propenal | C6H11NO | CID 565862 - PubChem. Available at: [Link]

Sources

Removing unreacted 3-Dimethylamino-2-methyl-2-propenal from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Removal of Unreacted 3-Dimethylamino-2-methyl-2-propenal

Introduction

3-Dimethylamino-2-methyl-2-propenal (CAS: 19125-76-9) is a highly versatile enaminone building block used extensively in the synthesis of pyrimidines, pyridines, and other pharmaceutically relevant heterocycles [1]. However, its dual functionality—a basic dimethylamino group and an electrophilic aldehyde—can complicate downstream purification if unreacted starting material remains in the crude mixture. This guide provides field-validated protocols and mechanistic troubleshooting to ensure the selective removal of this compound without compromising your target active pharmaceutical ingredient (API).

Mechanistic Troubleshooting & FAQs

Q1: Why does 3-dimethylamino-2-methyl-2-propenal persist in my organic phase during standard aqueous workup? A1: Despite its polarity, the enaminone possesses sufficient lipophilicity to partition into organic solvents (e.g., dichloromethane, ethyl acetate) during a neutral water wash. To force it into the aqueous phase, you must disrupt its charge neutrality. Protonating the basic dimethylamino group with an acidic wash generates a highly water-soluble ammonium salt, effectively shifting its partition coefficient (


) toward the aqueous layer.

Q2: My target molecule is acid-sensitive. How can I remove the enaminone without using an acidic wash? A2: If your product degrades under acidic conditions, you should exploit the electrophilic nature of the enaminone's aldehyde moiety. Polymer-supported amine scavengers, such as PS-Trisamine (tris(2-aminoethyl)amine polystyrene resin), undergo rapid imine condensation with the unreacted aldehyde [2]. The enaminone becomes covalently tethered to the macroscopic resin bead, which can then be removed via simple filtration [3].

Q3: Can I use chemical derivatization instead of resins for large-scale batches? A3: Yes. Girard's Reagent T (acethydrazide trimethylammonium chloride) reacts with the aldehyde to form a hydrazone bearing a permanent quaternary ammonium charge. This permanently charged adduct is completely insoluble in non-polar organic solvents and can be effortlessly washed away with water, making it highly scalable compared to expensive functionalized resins.

Scavenging Strategy Comparison

To assist in selecting the optimal purification route, the following table summarizes the quantitative and qualitative parameters of each method.

Purification MethodPrimary MechanismTarget CompatibilityApprox. Processing TimeScalability / Cost
Aqueous Acid Wash Amine protonation (Ionization)Acid-stable products< 1 hourExcellent / Low
PS-Trisamine Resin Covalent tethering (Imine formation)Acid-sensitive products2 - 4 hoursModerate / High
Girard's Reagent T Derivatization (Quaternary salt)Acid-sensitive products1 - 2 hoursExcellent / Low
Silica Chromatography Adsorption / PolarityUniversal (if

)
4 - 8 hoursPoor / High
Experimental Protocols
Protocol A: Mild Acidic Aqueous Extraction (For Acid-Stable Products)

Causality Check: Citric acid is preferred over HCl as it provides a buffered acidic environment (pH ~3), which is sufficient to protonate the dimethylamino group without hydrolyzing sensitive functional groups like esters or acetals. This creates a self-validating system where the impurity is ionized while the product remains intact.

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Wash the organic layer with an equal volume of 5% aqueous citric acid solution.

  • Vigorously mix for 5 minutes to ensure complete phase transfer of the enaminone.

  • Separate the layers. Extract the aqueous layer once more with fresh organic solvent to recover any partitioned product.

  • Wash the combined organic layers with saturated aqueous

    
     to neutralize residual acid, followed by brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Solid-Phase Scavenging using PS-Trisamine (For Acid-Sensitive Products)

Causality Check: PS-Trisamine resin contains primary amines that selectively react with aldehydes. By using a macroscopic resin, the resulting imine byproduct is immobilized, converting a difficult liquid-liquid separation into a simple solid-liquid filtration [4].

  • Dissolve the crude mixture in a compatible solvent (e.g., THF, DCM, or DMF).

  • Add PS-Trisamine resin (typically 3–5 equivalents relative to the estimated unreacted 3-dimethylamino-2-methyl-2-propenal).

  • Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. (Note: Avoid magnetic stirring, which can mechanically shear the polymer beads and clog filters).

  • Monitor the disappearance of the enaminone via TLC or LC-MS to validate complete scavenging.

  • Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin.

  • Wash the resin bed thoroughly with the reaction solvent to elute any trapped product.

  • Concentrate the filtrate in vacuo to yield the purified product.

Purification Decision Workflow

G Start Crude Mixture containing 3-Dimethylamino-2-methyl-2-propenal AcidSens Is Target Product Acid-Sensitive? Start->AcidSens AcidWash Aqueous Acid Wash (5% Citric Acid or 1M HCl) AcidSens->AcidWash No NucSens Is Target Product Reactive to Amines? AcidSens->NucSens Yes Scavenger Amine Scavenger Resin (e.g., PS-Trisamine) NucSens->Scavenger No Chromatography Silica Gel Chromatography or Girard's Reagent T NucSens->Chromatography Yes

Decision tree for removing unreacted 3-dimethylamino-2-methyl-2-propenal.

References
  • Title: Scavenger resin and processes for the use thereof (US6897262B2)
  • Title: Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI (Molecules) URL: [Link]

Sources

Minimizing polymerization side reactions of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-Dimethylamino-2-methyl-2-propenal (DMAMP). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on handling this versatile but reactive building block. Our goal is to help you achieve successful experimental outcomes by proactively mitigating the common side reaction of unwanted polymerization.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries regarding the handling and stability of 3-Dimethylamino-2-methyl-2-propenal.

Q1: My vial of 3-Dimethylamino-2-methyl-2-propenal, which was a low-melting solid/liquid, has become a viscous oil or a hard, yellow-brown solid. What happened?

This is a classic sign of uncontrolled polymerization. 3-Dimethylamino-2-methyl-2-propenal is an α,β-unsaturated aldehyde, a class of compounds known for their propensity to polymerize, especially when exposed to heat, light, air (oxygen), or impurities.[1][2] The solidification you observe is the result of individual monomer units linking together to form long polymer chains.

Q2: What are the ideal storage conditions for 3-Dimethylamino-2-methyl-2-propenal?

To maximize shelf-life and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen. The compound is noted to be air-sensitive, and oxygen can initiate polymerization.

  • Light: Keep in an amber or opaque vial to protect from light, which can also initiate polymerization.

  • Purity: Ensure the container is free from contaminants, especially acidic or basic residues and radical initiators.

Q3: The product datasheet mentions a stabilizer or inhibitor. Do I need to remove it before my reaction?

This is application-dependent.

  • For Polymerization Reactions: If your goal is to perform a planned polymerization, the inhibitor must be removed. Otherwise, it will quench the initiator and prevent the reaction.

  • For Other Reactions: If you are reacting the aldehyde or using the enamine functionality in a non-radical pathway, the small amount of inhibitor present may not interfere. However, if you experience sluggish or incomplete reactions, you may need to remove the inhibitor.

Q4: Can I use the material if it has started to become viscous?

It is strongly discouraged. Partial polymerization means the purity of your starting material is compromised, which will affect reaction stoichiometry and likely introduce impurities into your product. It is best to use fresh, unpolymerized reagent for predictable and clean results.

Troubleshooting Guide: Preventing and Managing Polymerization

This section provides a deeper dive into the causes of polymerization and offers detailed solutions to prevent it during storage and experimentation.

Problem 1: Polymerization During Storage
  • Root Cause Analysis: The primary drivers for polymerization during storage are the presence of oxygen, exposure to ambient temperatures or light, and the gradual depletion of the added stabilizer over time. The conjugated system of the double bond and the aldehyde group is susceptible to attack by free radicals, which are often formed by the interaction of the molecule with oxygen and/or UV light.

  • Mitigation Strategy:

    • Strict Temperature Control: Always store the reagent in a refrigerator at the recommended 2-8°C.[3]

    • Inert Atmosphere Blanketing: Upon receiving, if the vial has significant headspace, consider carefully flushing the vial with a gentle stream of argon or nitrogen before resealing.

    • Aliquot for Use: To prevent contamination and repeated exposure of the entire stock to air and moisture, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere.

Problem 2: Polymerization During a Reaction
  • Root Cause Analysis: The elevated temperatures often required for chemical reactions can dramatically accelerate polymerization.[2] Additionally, certain reagents, solvents that are not peroxide-free, or acidic/basic conditions can initiate or catalyze the polymerization process. For instance, while a high pH (9-11) is used in the synthesis of related amino aldehydes, deviations or the presence of other reagents could promote side reactions.[4][5]

  • Mitigation Strategy:

    • Maintain Low Temperatures: If your reaction conditions permit, run the reaction at the lowest possible temperature.

    • Use Fresh, High-Purity Solvents: Use freshly distilled or sparged solvents to ensure they are free of peroxides, which are potent radical initiators.

    • Inert Reaction Conditions: Assemble your reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Consider Adding an Inhibitor: If your desired reaction is not a polymerization and can tolerate it, adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) can prevent unwanted polymerization of the starting material or product.[2]

Understanding the Polymerization Mechanism

The polymerization of 3-Dimethylamino-2-methyl-2-propenal likely proceeds via a free-radical mechanism, common for α,β-unsaturated carbonyl compounds.[1] The process can be visualized as follows:

G Monomer Monomer (DMAMP) Radical Monomer Radical Monomer->Radical Polymer Growing Polymer Chain Initiator Initiator (Heat, Light, O₂) Initiator->Monomer Initiation Radical->Monomer Propagation Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor Inhibition Polymer->Monomer Propagation FinalPolymer Terminated Polymer Polymer->FinalPolymer Termination Stable Stable Species Inhibitor->Stable

Caption: Free-radical polymerization pathway of 3-Dimethylamino-2-methyl-2-propenal.

Key Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone, MEHQ)

This protocol is necessary when subsequent reactions are sensitive to inhibitors.

Method: Basic Aqueous Wash

This method is effective for acidic inhibitors like hydroquinone.

  • Dissolution: Dissolve the 3-Dimethylamino-2-methyl-2-propenal in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times to ensure complete removal of the phenolic inhibitor.[6]

  • Neutralization: Wash the organic layer with brine (saturated NaCl solution) until the aqueous layer is neutral.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

  • Immediate Use: The resulting inhibitor-free 3-Dimethylamino-2-methyl-2-propenal is highly reactive and should be used immediately.

Rationale: The basic wash deprotonates the acidic phenol group of the inhibitor, forming a water-soluble salt that is extracted into the aqueous phase.

Protocol 2: Setting up a Polymerization-Sensitive Reaction

This protocol outlines best practices for running a reaction with purified (inhibitor-free) 3-Dimethylamino-2-methyl-2-propenal.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven- or flame-dried to remove moisture and potential contaminants.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) and purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve all other reaction components in a deoxygenated solvent. If 3-Dimethylamino-2-methyl-2-propenal is a liquid at your reaction temperature, add it slowly (dropwise) via a syringe or dropping funnel to the cooled reaction mixture to control any exotherm. If it is a solid, it can be added under a positive flow of inert gas.

  • Temperature Control: Use an ice bath or other cooling system to maintain the desired reaction temperature, especially during additions.

  • Monitoring: Monitor the reaction closely (e.g., by TLC or LC-MS). Prompt work-up upon completion will minimize the risk of product polymerization.

Troubleshooting Workflow

Use the following decision tree to diagnose and address polymerization issues.

G Start Observe Viscosity Increase or Solidification Q1 When did it occur? Start->Q1 Storage During Storage Q1->Storage Storage Reaction During Reaction Q1->Reaction Reaction Cause_Storage Causes: - Improper Temp - Air/Light Exposure - Inhibitor Depleted Storage->Cause_Storage Cause_Reaction Causes: - High Temp - Impure Solvents (Peroxides) - Air Leak - Long Reaction Time Reaction->Cause_Reaction Sol_Storage Solution: - Discard Polymerized Stock - Review Storage Protocol (2-8°C, Inert Gas, Dark) - Aliquot Fresh Stock Cause_Storage->Sol_Storage Sol_Reaction Solution: - Lower Reaction Temp - Use Fresh/Sparged Solvents - Ensure Inert Atmosphere - Monitor & Work-up Promptly Cause_Reaction->Sol_Reaction

Caption: A troubleshooting flowchart for diagnosing unwanted polymerization.

Inhibitor Selection and Concentration

While specific inhibitor data for 3-Dimethylamino-2-methyl-2-propenal is not widely published, data from structurally similar α,β-unsaturated compounds provides excellent guidance.

Inhibitor NameChemical StructureTypical Concentration (ppm)Mechanism & Key Considerations
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol100 - 1000A phenolic inhibitor that acts as a radical scavenger. Good solubility in organic solvents.[2]
Hydroxylamine Derivatives R₂N-OH10 - 10,000 (0.001-1% by wt)Effective for stabilizing unsaturated aldehydes in alcohol solutions, even at elevated temperatures.[7]
Hydroquinone (HQ) Benzene-1,4-diol100 - 1000Common and effective, but requires a small amount of oxygen to be active. Can often be removed with a basic wash.[8]
Monomethyl Ether of Hydroquinone (MEHQ) 4-Methoxyphenol15 - 1000Similar to HQ, requires oxygen. Less volatile than HQ, making it suitable for distillations.[8]

References

  • PubChem. (n.d.). 3-Dimethylamino-2-methyl-2-propenal. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 3-DIMETHYLAMINO-2-METHYL-2-PROPENAL | CAS#:19125-76-9. Retrieved from [Link]

  • Toray Industries, Inc. (1974). Method of preventing the polymerization of unsaturated aldehyde. U.S. Patent 3,849,498.
  • BASF AG. (1984). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. European Patent EP0046288B1.
  • Rohm and Haas Company. (1979). Method for removal of polymerization inhibitor. U.S. Patent 4,144,137.
  • Starovoytova, O., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(3), 421. Retrieved from [Link]

  • Fürstner, A., Alcarazo, M., & Krause, H. (n.d.). tetrakis(dimethylamino)allene. Organic Syntheses. Retrieved from [Link]

  • Dadfar, S. M., & Fard, M. P. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • BASF AG. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. European Patent EP0046288A1.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Dimethylamino-2-methyl-2-propenal (DMAMP). As a Senior Application Scientist, I have overseen the transition of this critical pharmaceutical intermediate from benchtop to multi-kilogram pilot scales. The standard of propionaldehyde is notoriously unforgiving at scale due to intense exothermicity, moisture sensitivity, and the thermal instability of the enamine-aldehyde product.

This portal provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a safe, high-yielding scale-up.

Part 1: Quantitative Scale-Up Parameters

When moving from a 10 g lab scale to a 1 kg pilot scale, physical limitations in heat and mass transfer require strict adjustments to reaction parameters.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality of DeviationMitigation Strategy
POCl₃ Addition Temp 0–5 °C-5–0 °CHeat accumulation leads to Vilsmeier reagent decomposition.Interlocked dosing with jacket cooling.
Propionaldehyde Eq. 1.0 eq0.95 eqExcess aldehyde undergoes self-aldol condensation.Use a slight deficit of aldehyde.
Quench Temperature < 20 °C< 15 °CHigh temps during quench cause product hydrolysis.Reverse quench into chilled buffer.
Distillation Pressure 5 mmHg< 1 mmHgHigh pot temps cause thermal degradation.Short-path distillation / WFE.

Part 2: Troubleshooting & FAQs

Q1: Why does my yield drop significantly when transitioning from a 10 g to a 1 kg scale? Expert Insight & Causality: The formation of the chloromethylene-N,N-dimethyliminium chloride (Vilsmeier reagent) is highly exothermic. At lab scale, high surface-area-to-volume ratios allow for rapid heat dissipation. At pilot scale, inadequate cooling leads to localized hot spots. These hot spots cause the premature decomposition of the Vilsmeier complex or induce the self-aldol condensation of propionaldehyde before formylation can occur. Actionable Solution: Implement a controlled addition rate tied to internal temperature monitoring. Alternatively, continuous has been successfully adopted to manage the severe exotherms associated with Vilsmeier reagents at scale[1].

Q2: The reaction mixture becomes too viscous to stir during Vilsmeier reagent formation. How can we resolve this? Expert Insight & Causality: The Vilsmeier salt is insoluble in many non-polar solvents and will precipitate as a thick, unstirrable mass if the local concentration of N,N-Dimethylformamide (DMF) is too low. Poor agitation exacerbates the heat transfer issues mentioned above. Actionable Solution: Use an excess of DMF (at least 3.0 equivalents) to act as both reactant and solvent. If viscosity remains an issue, introduce a non-reactive, polar aprotic diluent like dichloromethane (DCM) to maintain a homogeneous slurry.

Q3: What is the safest way to quench the reaction at scale without causing a massive exotherm or gas surge? Expert Insight & Causality: Quenching the unreacted POCl₃ and the intermediate iminium complex with water generates large volumes of HCl gas and heat. If a carbonate base is used to neutralize the acid, massive CO₂ evolution occurs, which can easily over-pressurize a pilot reactor. Actionable Solution: Never use a forward quench (adding water to the reactor) at scale. Instead, perform a reverse quench by slowly transferring the reaction mixture into a large volume of chilled aqueous sodium acetate buffer. This controls the exotherm, neutralizes HCl without evolving CO₂, and prevents the hydrolysis of the DMAMP product.

Q4: How do I prevent product degradation during purification? Expert Insight & Causality: DMAMP is an enamine-aldehyde. At elevated temperatures, the molecule is highly prone to intermolecular condensation and polymerization. Prolonged residence times in a standard batch distillation pot at scale will destroy the product. Actionable Solution: DMAMP has a boiling point of . You must use wiped-film evaporation (WFE) or short-path distillation under high vacuum (< 1 mmHg) to minimize thermal exposure.

Part 3: Self-Validating Experimental Protocol

Protocol: Scalable Synthesis of DMAMP

Phase 1: Vilsmeier Reagent Preparation

  • Charge a dry, glass-lined reactor with anhydrous DMF (3.0 eq) and DCM (5 volumes) under a nitrogen atmosphere.

  • Cool the reactor jacket to -10 °C to achieve an internal temperature of -5 °C.

  • Initiate POCl₃ (1.2 eq) addition via a subsurface dip tube.

    • Self-Validation Check: Set the dosing pump to interlock if the internal temperature exceeds 5 °C. The reaction mixture must transition to a pale-yellow, stirrable slurry. If the mixture turns dark brown, thermal degradation has occurred; abort the run.

Phase 2: Enamine Formylation 4. Maintain the internal temperature between 0 °C and 5 °C. 5. Add propionaldehyde (0.95 eq) dropwise over 4–6 hours.

  • Self-Validation Check: Monitor the heat flow (dT/dt). A sudden drop in heat generation during dosing indicates reagent accumulation (a stalled reaction). Halt dosing immediately to prevent a delayed, catastrophic thermal spike.

  • Slowly warm the reactor to 60 °C and hold for 3 hours to drive the formylation to completion.

Phase 3: Quench and Isolation 7. Prepare a quench vessel containing 20% w/w aqueous sodium acetate solution (10 volumes), chilled to 0 °C. 8. Perform a reverse quench by transferring the reaction mixture into the quench vessel, maintaining the quench temperature below 15 °C. 9. Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). 10. Combine the organic layers, wash with brine, and concentrate under reduced pressure. 11. Purify via short-path distillation (bp 110–115 °C at 1 mmHg) to yield pure DMAMP as a light yellow liquid.

Part 4: Process Workflow & Critical Control Points

Vilsmeier_ScaleUp Step1 1. Vilsmeier Reagent Formation (DMF + POCl3) CCP1 CCP 1: Temp < 5°C Risk: Thermal Runaway Step1->CCP1 Step2 2. Propionaldehyde Addition (Enamine Formation) Step1->Step2 CCP2 CCP 2: Interlocked Dosing Risk: Reagent Accumulation Step2->CCP2 Step3 3. Hydrolysis / Quench (Ice/Water/Base) Step2->Step3 CCP3 CCP 3: Reverse Quench Risk: HCl/CO2 Evolution Step3->CCP3 Step4 4. Phase Separation & Extraction Step3->Step4 Step5 5. High-Vacuum Distillation (< 1 mmHg) Step4->Step5 CCP5 CCP 4: Pot Temp < 110°C Risk: Thermal Degradation Step5->CCP5 Product Pure 3-Dimethylamino- 2-methyl-2-propenal Step5->Product

Figure 1: Scale-up workflow for 3-Dimethylamino-2-methyl-2-propenal highlighting Critical Control Points.

References

  • Title: Vinylogous Vilsmeier Formylation with 3-(N,N-Dimethylamino)acroleins Source: Synthesis URL: [Link]

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: Organic Process Research & Development URL: [Link]

Sources

Technical Support Center: Recrystallization of 3-Dimethylamino-2-methyl-2-propenal Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of dimethylaminoacrolein derivatives. This guide is specifically engineered for researchers and drug development professionals working with 3-Dimethylamino-2-methyl-2-propenal (DMAMP) and its structural analogs.

DMAMP is a highly reactive vinylogous formamide used extensively as a building block for synthesizing nitrogen-containing heterocycles, such as pyrimidines, porphyrins, and chlorin derivatives [1]. However, its purification is notoriously difficult due to its low melting point (34–38 °C) and extreme sensitivity to moisture [2]. This guide addresses the thermodynamic and kinetic challenges of recrystallizing low-melting, moisture-sensitive enamines.

Part 1: Troubleshooting FAQs

Q1: Why does my DMAMP form a gooey, sticky emulsion instead of sharp crystals upon cooling? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out" [3]. This occurs when the supersaturation point of your solution is reached at a temperature higher than the melting point of the solute (34–38 °C for DMAMP). Because the solute cannot integrate into a rigid crystal lattice above its melting point, it separates into a highly mobile, product-rich secondary liquid phase. Impurities often have higher solubility in these liquid droplets than in the bulk solvent, meaning the resulting oil traps impurities and solidifies into an impure glass upon further cooling [4].

Q2: How do I design a solvent system to prevent oiling out? A2: The causality of oiling out dictates that crystallization must occur below the compound's melting point. If you use a standard solvent like ethanol (bp 78 °C), the solution will naturally reach saturation while the compound is still a liquid [5]. You must use a binary solvent system with very low boiling points to artificially depress the dissolution temperature. A combination of Methyl tert-butyl ether (MTBE) and hexanes allows you to dissolve the crude solid at ~30 °C (just below its melting point) and force crystallization via antisolvent addition rather than purely relying on a steep thermal gradient.

Q3: My solution turns dark brown and loses yield when heated. What is happening? A3: You are observing thermal degradation and hydrolysis. DMAMP is an


-unsaturated aldehyde containing an enamine moiety [6]. At elevated temperatures (>40 °C) or in the presence of trace moisture, the enamine undergoes nucleophilic attack by water. This forms an unstable hemiaminal intermediate that rapidly collapses into methylmalondialdehyde and volatile dimethylamine [2]. To prevent this, never heat DMAMP above 35 °C, and ensure all solvents are strictly anhydrous.

Q4: I have an oiled-out mixture right now. How do I rescue it without starting over? A4: Do not simply cool it further; the oil will trap the solvent and impurities [7]. Instead, reheat the mixture gently until the oil redissolves into a homogeneous solution. Add 10-15% more of your "good" solvent (e.g., MTBE) to decrease the overall concentration. This shifts the saturation point to a lower temperature. Cool the solution very slowly (0.1 °C/min). Once the temperature drops to 25 °C, introduce seed crystals. Seeding forces heterogeneous nucleation, allowing the system to bypass the metastable zone before LLPS can occur [3].

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent is a thermodynamic necessity for low-melting solids. The table below summarizes the physical properties of common solvent systems and their mechanistic suitability for DMAMP.

Solvent SystemBoiling Point (°C)Polarity IndexSuitability for DMAMPRisk of Oiling OutMechanistic Rationale
Water 10010.2Poor HighTriggers rapid hydrolysis of the enamine moiety.
Ethanol 785.2Poor HighHigh boiling point forces dissolution above DMAMP's melting point (34 °C).
MTBE / Hexanes 55 / 682.5 / 0.1Excellent LowLow BP allows dissolution at 30 °C. Antisolvent easily tunes the cloud point.
Diethyl Ether / Pentane 35 / 362.8 / 0.0Excellent LowEvaporates easily under vacuum, preventing thermal degradation during drying.

Part 3: Visualizations of Mechanisms and Workflows

Workflow Start Crude DMAMP (Solid/Oil Mixture) Dissolve Dissolve in MTBE at 30°C (T < Melting Point) Start->Dissolve Filter Anhydrous Filtration (Remove Insoluble Matter) Dissolve->Filter Antisolvent Add Hexanes Dropwise (Reach Cloud Point) Filter->Antisolvent Cooling Controlled Cooling to -20°C (0.1°C / min) Antisolvent->Cooling Seed Add Seed Crystals (Force Nucleation) Cooling->Seed If Metastable Oil Oiling Out (LLPS) (Impure Emulsion) Cooling->Oil If T > 34°C or Fast Cooling Crystallize Pure DMAMP Crystals (Target Achieved) Seed->Crystallize Rescue Reheat & Dilute (Lower Saturation Temp) Oil->Rescue Rescue->Cooling

Workflow for avoiding Liquid-Liquid Phase Separation (oiling out) during DMAMP recrystallization.

Degradation DMAMP DMAMP (Enamine/Aldehyde) Intermediate Hemiaminal Intermediate DMAMP->Intermediate Hydrolysis Water Trace H2O / Heat (>40°C) Water->Intermediate Product1 Methylmalondialdehyde (Degradation) Intermediate->Product1 Elimination Product2 Dimethylamine (Volatile Base) Intermediate->Product2

Moisture and heat-driven hydrolysis pathway of DMAMP yielding methylmalondialdehyde.

Part 4: Experimental Protocol (Self-Validating System)

This methodology utilizes a self-validating feedback loop: the visual confirmation of the "cloud point" guarantees the thermodynamic boundary of saturation has been reached without crossing the thermal threshold for degradation.

Methodology: Low-Temperature Antisolvent Recrystallization of DMAMP

Step 1: Anhydrous Preparation

  • Flame-dry all glassware under a stream of argon or nitrogen.

  • Ensure Methyl tert-butyl ether (MTBE) and Hexanes are dried over activated 3Å molecular sieves.

Step 2: Low-Temperature Dissolution

  • Suspend 10.0 g of crude DMAMP in 15 mL of anhydrous MTBE in a 50 mL round-bottom flask.

  • Warm the flask in a water bath strictly maintained at 30 °C . Do not exceed 35 °C to prevent melting the undissolved solid into an oil.

  • Swirl gently until the solid is completely dissolved.

Step 3: Hot Filtration

  • Rapidly filter the 30 °C solution through a PTFE syringe filter (0.45 µm) into a pre-warmed receiving flask to remove insoluble polymeric degradation products.

Step 4: Antisolvent Addition (Cloud Point Titration)

  • While maintaining the solution at 30 °C, add anhydrous hexanes dropwise via an addition funnel.

  • Stop the addition the exact moment persistent turbidity (the "cloud point") is observed. This visual cue validates that the solution is perfectly saturated.

  • Add a single drop of MTBE to clear the solution back to homogeneity.

Step 5: Seeding and Controlled Cooling

  • Remove the flask from the water bath and allow it to cool to 25 °C.

  • Add 1–2 mg of pure DMAMP seed crystals. Self-Validation: If the crystals dissolve, the solution is not supersaturated (add more hexanes). If they remain and grow, heterogeneous nucleation has successfully bypassed LLPS.

  • Cool the flask at a rate of ~0.1 °C/min down to -20 °C (using a programmable cryostat or a heavily insulated dry ice/acetone bath).

Step 6: Isolation

  • Vacuum filter the resulting pale-yellow crystals using a pre-chilled Büchner funnel.

  • Wash the filter cake with 5 mL of pre-chilled (-20 °C) hexanes.

  • Dry the crystals under high vacuum (1 mmHg) at room temperature for 2 hours. Do not use a drying oven.

Part 5: References

  • Wikipedia . "3-Dimethylaminoacrolein". Retrieved from:[Link][6]

  • Mettler Toledo . "Oiling Out in Crystallization". Retrieved from:[Link][3]

  • Chemistry LibreTexts . "3.6F: Troubleshooting Liquid Droplets Form (The Solid "Oils Out")". Retrieved from:[Link][4]

  • Reddit (r/chemistry) . "Recrystallization (help meeeeee) - Oiling out explanations". Retrieved from:[Link][7]

  • KiloMentor . "The Problem of Oiling Out in Chemical Process Development". Retrieved from:[Link][5]

Sources

Validation & Comparative

A Comparative Guide to Heterocycle Synthesis: 3-Dimethylamino-2-methyl-2-propenal vs. DMF-DMA

Author: BenchChem Technical Support Team. Date: March 2026

In the development of active pharmaceutical ingredients (APIs) and complex molecular scaffolds, the efficient construction of nitrogen-containing heterocycles is a critical bottleneck. The choice of electrophilic building blocks dictates not only the step count of the synthetic route but also the regiochemistry and substitution patterns of the resulting rings.

This guide provides a rigorous, data-driven comparison between two highly valuable synthons: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , the industry-standard C1 extension reagent[1], and 3-Dimethylamino-2-methyl-2-propenal (CAS 19125-76-9), a specialized C3 dielectrophile utilized for the direct installation of methyl-substituted heterocycles[2].

Mechanistic Foundations and Synthon Causality

To rationally select between these reagents, chemists must understand the underlying causality of their reactivity profiles. Both reagents rely on the expulsion of a dimethylamine leaving group to drive cyclization, but they occupy entirely different roles in retrosynthetic planning.

DMF-DMA: The Electrophilic C1 Synthon

DMF-DMA acts as a highly reactive formylating and aminomethylenating agent. Mechanistically, the loss of methoxide generates a highly electrophilic iminium species. This species undergoes nucleophilic attack by active methylene compounds (e.g., ketones, esters, or nitriles) to form an enaminone intermediate. Because DMF-DMA only provides a single carbon atom (C1) to the final framework, the complexity of the resulting heterocycle depends entirely on the structure of the active methylene starting material and the subsequent dinucleophile (such as a hydrazine or amidine) used for cyclization[3].

3-Dimethylamino-2-methyl-2-propenal: The Masked C3 Dielectrophile

Unlike DMF-DMA, 3-Dimethylamino-2-methyl-2-propenal provides a pre-assembled three-carbon backbone (C3) featuring a push-pull conjugated system and a strategically placed methyl group at the C2 position. It functions as a stable, bench-ready equivalent of 2-methylmalondialdehyde—a compound that is notoriously unstable and prone to polymerization. The dimethylamino group donates electron density, stabilizing the aldehyde while simultaneously serving as a leaving group during cyclodehydration. When reacted with dinucleophiles, this reagent dictates the regiochemistry, forcing the formation of 5-methylpyrimidines or 4-methylpyrazoles in a single step[2].

Pathway Visualizations

The following diagrams illustrate the divergent synthetic workflows dictated by the carbon-contribution of each reagent.

G A Active Methylene (e.g., Acetophenone) C Enaminone Intermediate A->C Aminomethylenation (Solvent-free, Δ) B DMF-DMA (C1 Synthon) B->C E Substituted Pyrazole C->E Cyclization (EtOH, Δ) D Dinucleophile (e.g., Hydrazine) D->E

Reaction workflow for pyrazole synthesis using DMF-DMA as a C1 aminomethylenating agent.

G2 A 3-Dimethylamino-2-methyl-2-propenal (C3 Synthon) C Condensation Intermediate A->C Base-promoted addition (NaOEt/EtOH) B Dinucleophile (e.g., Amidine) B->C D 5-Methylpyrimidine Derivative C->D Cyclodehydration (-H2O, -HNMe2)

Direct condensation of 3-Dimethylamino-2-methyl-2-propenal with amidines to yield 5-methylpyrimidines.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of both reagents across standard heterocycle synthesis parameters.

ParameterDMF-DMA3-Dimethylamino-2-methyl-2-propenal
Synthon Classification C1 (Aminomethylenation)C3 (Masked 1,3-dicarbonyl)
Pre-installed Alkyls None2-Methyl group
Primary Target Scaffolds Pyrazoles, Isoxazoles, Pyridines5-Methylpyrimidines, 4-Methylpyrazoles
Reaction Step Count Typically 2 steps (Enamine formation

Cyclization)
Typically 1 step (Direct condensation)
Regiochemical Control Dependent on the asymmetry of the active methylene starting material.Highly predictable; methyl group is strictly localized to the central carbon of the C3 unit.
Typical Yields (Pyrimidines) 75% - 92% (from enaminone)65% - 85% (direct from amidine)
Byproducts Generated Methanol, DimethylamineWater, Dimethylamine
Storage & Stability Moisture sensitive; requires inert atmosphere.Bench-stable solid/liquid; highly stable enaminone system.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual cues (color changes, precipitation) serve as intrinsic checkpoints for the chemist to verify reaction progress without immediate reliance on LC-MS or NMR.

Protocol A: Synthesis of a Pyrazole via DMF-DMA (Two-Step Workflow)

Rationale: This protocol demonstrates the C1 extension of a ketone followed by cyclization. Solvent-free conditions in step 1 drive the equilibrium forward by allowing the evaporation of methanol.

Step 1: Aminomethylenation

  • Charge a round-bottom flask with acetophenone (1.0 equiv, 10 mmol) and DMF-DMA (1.5 equiv, 15 mmol).

  • Heat the neat mixture to 90 °C under a nitrogen atmosphere for 4 hours. Validation Check: The reaction mixture will transition from colorless to a deep yellow/orange oil, indicating the formation of the enaminone intermediate.

  • Remove excess DMF-DMA and generated methanol under reduced pressure to yield the crude 3-(dimethylamino)-1-phenylpropan-1-one.

Step 2: Cyclization

  • Dissolve the crude enaminone in absolute ethanol (20 mL).

  • Add phenylhydrazine (1.1 equiv, 11 mmol) dropwise at room temperature.

  • Reflux the mixture for 3 hours. Validation Check: Upon cooling to 0 °C, the product (1,5-diphenyl-1H-pyrazole) will precipitate as a crystalline solid.

  • Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Synthesis of a 5-Methylpyrimidine via 3-Dimethylamino-2-methyl-2-propenal (One-Step Workflow)

Rationale: This protocol leverages the C3 dielectrophile to directly trap an amidine. Sodium ethoxide is used to deprotonate the amidine hydrochloride, rendering it sufficiently nucleophilic to attack the push-pull alkene[2].

  • In a dry flask, dissolve sodium metal (1.2 equiv, 12 mmol) in anhydrous ethanol (30 mL) to generate sodium ethoxide freshly.

  • Add benzamidine hydrochloride (1.0 equiv, 10 mmol) to the solution and stir for 30 minutes at room temperature. Validation Check: A fine white precipitate of NaCl will form, confirming the generation of the free amidine base.

  • Add 3-Dimethylamino-2-methyl-2-propenal (1.05 equiv, 10.5 mmol) in a single portion.

  • Heat the reaction mixture to reflux for 5 hours. The dimethylamine byproduct will evolve as a gas (ensure proper ventilation).

  • Concentrate the mixture under reduced pressure, quench with water (50 mL), and extract with dichloromethane (3 x 20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crude 5-methyl-2-phenylpyrimidine. Purify via silica gel chromatography if necessary.
    

Conclusion

For researchers focused on library generation or API scale-up, the choice between these reagents is dictated by the target scaffold. DMF-DMA remains unparalleled for its versatility in functionalizing existing active methylenes, making it ideal for late-stage C1 extensions[4]. Conversely, 3-Dimethylamino-2-methyl-2-propenal is a superior strategic choice when a specific 5-methylpyrimidine or 4-methylpyrazole core is required, as it collapses a multi-step sequence into a single, highly regioselective condensation, thereby maximizing atom economy and minimizing intermediate isolation[2].

References
  • Abu-Shanab, F., Mousa, S., Eshak, E., Sayed, A., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry. URL:[Link]

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews. URL:[Link]

  • European Patent Office. (2008). EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}. Google Patents.

Sources

Efficiency Comparison: Enaminones vs. Vilsmeier Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and organic synthesis, the efficient construction of functionalized heterocycles is a paramount objective. Two distinct paradigms have historically dominated these transformations: the classical Vilsmeier-Haack reaction utilizing halomethyleniminium salts[1], and the deployment of enaminones as versatile, pre-functionalized synthons[2].

As a Senior Application Scientist, I have evaluated both methodologies across numerous synthetic campaigns. While Vilsmeier reagents offer brute-force electrophilicity for formylation and cyclization[3], enaminones provide a sophisticated, "push-pull" electronic system that enables mild, atom-economical annulations[4]. This guide objectively compares their efficiency, mechanistic causality, and operational protocols to assist researchers in selecting the optimal strategy for their synthetic workflows.

Mechanistic Causality & Reactivity Profiles

The fundamental divergence between these two approaches lies in their electronic nature and the resulting reaction conditions required.

Vilsmeier Reagents (The Electrophilic Paradigm)

Generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), the Vilsmeier reagent (chloromethylenedimethyliminium chloride) is a highly reactive electrophile[1].

  • Causality: The intense electrophilicity of the iminium carbon drives the attack on electron-rich aromatic or heteroaromatic substrates. However, this high reactivity comes at a cost: it necessitates stoichiometric amounts of toxic, corrosive reagents (POCl₃) and generates copious amounts of acidic byproducts (HCl, phosphoric acid derivatives) during the aqueous quench[3]. The harsh conditions often limit functional group tolerance and reduce overall atom economy.

Enaminones (The Ambident Paradigm)

Enaminones (N–C=C–C=O) are stable, crystalline solids characterized by their highly delocalized π-electron system[4].

  • Causality: They function as typical "push-pull" ethylenes. The amine group pushes electron density while the carbonyl group pulls it, creating two electrophilic centers and three nucleophilic centers[4]. This ambident reactivity allows enaminones to undergo highly regioselective[3+2+1] or [3+3] cascade annulations with various electrophiles and nucleophiles under exceptionally mild conditions (often at room temperature or with mild transition metal catalysis)[2]. Furthermore, the dimethylamine moiety serves as an excellent leaving group, facilitating aromatization without the need for harsh dehydrating agents[2].

G Reagent Heterocyclic Synthesis Strategy Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Reagent->Vilsmeier Enaminone Enaminone Synthons (Push-Pull System) Reagent->Enaminone V_Mech Halomethyleniminium Electrophilic Attack Vilsmeier->V_Mech E_Mech Ambident Reactivity (Nucleophilic & Electrophilic) Enaminone->E_Mech V_Result Harsh Conditions Lower Atom Economy V_Mech->V_Result E_Result Mild Conditions High Atom Economy E_Mech->E_Result

Logical relationship of reactivity profiles between Vilsmeier reagents and enaminones.

Quantitative Efficiency Comparison

To objectively evaluate these methodologies, we must analyze their performance metrics across standard heterocyclic syntheses.

ParameterVilsmeier ReagentsEnaminones
Reagent Stability Poor (Moisture-sensitive, generated in situ)Excellent (Stable, crystalline solids)
Reaction Temperature High (Often requires heating to 80–125 °C)Low to Moderate (Room temp to 80 °C)
Atom Economy Low (Stoichiometric loss of PO₂Cl, HCl)High (Primary byproduct is dimethylamine/water)
Functional Group Tolerance Limited (Acid-sensitive groups degrade)Broad (Tolerates diverse functional groups)
Environmental Impact High (Corrosive, toxic phosphorus waste)Low (Greener, amenable to multi-component reactions)

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical implications of these mechanistic differences, below are detailed, self-validating protocols for synthesizing heterocycles using both approaches. Every step is designed to ensure technical accuracy and explain the underlying causality.

Protocol A: Vilsmeier-Haack Synthesis of 3-Formylchromones

This classical method constructs the chromone core via the formylation and cyclization of o-hydroxyaryl ketones[5].

  • Reagent Generation: In a dry, round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.5 equiv) dropwise.

    • Causality: The formation of the halomethyleniminium salt is highly exothermic. Strict temperature control (0 °C) prevents the thermal decomposition of the reagent and avoids runaway reactions.

  • Substrate Addition: Dissolve the o-hydroxyaryl ketone (1.0 equiv) in a minimal amount of DMF and add it dropwise to the Vilsmeier complex at 0 °C.

  • Cyclization: Remove the ice bath and stir the mixture at room temperature for 6–8 hours. Monitor via TLC until the starting material is consumed.

    • Causality: The initial electrophilic attack forms an enamine intermediate, which subsequently undergoes intramolecular cyclization.

  • Quenching (Critical Step): Carefully pour the reaction mixture into crushed ice containing sodium acetate (NaOAc, 5.0 equiv). Stir vigorously for 30 minutes.

    • Causality: The ice quench safely hydrolyzes unreacted POCl₃ and converts the iminium intermediate into the final formyl group. NaOAc acts as a buffer to neutralize the generated HCl, preventing the acid-catalyzed degradation of the newly formed chromone ring[5].

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol B: Enaminone-Based Synthesis of Functionalized Pyridines

This modern approach utilizes an N,N-dimethyl enaminone in a Cu-catalyzed [3+2+1] annulation[2].

  • Reaction Setup: In a reaction vial, combine the N,N-dimethyl enaminone (1.0 equiv), an aldehyde (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.

    • Causality: Ethanol provides a green, protic environment that stabilizes the transition states. Ammonium acetate acts as a mild, slow-release nitrogen source for the final pyridine ring[2].

  • Catalysis: Add Cu(OTf)₂ (10 mol%) to the mixture.

    • Causality: The Lewis acidic Cu(II) coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the α-carbon of the enaminone.

  • Annulation: Stir the mixture at 60 °C for 4 hours. Monitor via TLC.

    • Causality: Following the initial condensation, the ambident enaminone undergoes a cascade sequence involving Michael addition and intramolecular cyclization. The expulsion of dimethylamine and water drives the irreversible aromatization to the pyridine core[2].

  • Isolation (Self-Validating): Upon completion, cool the mixture to room temperature. Often, the highly crystalline pyridine product will precipitate directly from the ethanol. Filter and wash with cold ethanol.

    • Causality: The high atom economy and lack of corrosive byproducts eliminate the need for complex aqueous workups or buffering, resulting in a highly efficient, self-purifying system.

Workflow Start Starting Material Preparation PathA Vilsmeier Protocol (In-situ Reagent) Start->PathA PathB Enaminone Protocol (Pre-formed Synthon) Start->PathB StepA1 Add POCl3/DMF at 0°C (Exothermic) PathA->StepA1 StepB1 Add Catalyst & Solvent (Mild Conditions) PathB->StepB1 StepA2 Heat & Quench (Hydrolysis) StepA1->StepA2 Product Target Heterocycle Isolated StepA2->Product StepB2 Stir at Room Temp/60°C (Direct Annulation) StepB1->StepB2 StepB2->Product

Workflow comparison for heterocycle synthesis using Vilsmeier vs. Enaminone methods.

Conclusion

While Vilsmeier reagents remain a powerful tool for brute-force formylation and cyclization, their poor atom economy and harsh reaction conditions present significant bottlenecks in modern, sustainable drug development[3]. Conversely, the deployment of enaminones as pre-functionalized, push-pull synthons offers a highly efficient, mild, and atom-economical alternative[4]. By leveraging the ambident reactivity of enaminones, researchers can construct complex heterocyclic scaffolds with superior functional group tolerance and streamlined purification protocols[2].

References

1.[4] RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. Clockss. 2.[2] Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. Thieme-Connect. 3.[3] Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme-Connect. 4.[1] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. 5.[5] A Comprehensive Review of Synthetic Strategies for Substituted Chromones. Benchchem.

Sources

Validating regioselectivity in reactions of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Validating Regioselectivity in Reactions of 3-Dimethylamino-2-methyl-2-propenal: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating complex heterocycles and substituted enaminones. 3-Dimethylamino-2-methyl-2-propenal (DMAMP)[1] is a highly versatile, unsymmetrical 1,3-dielectrophile. It is widely utilized as a C3 building block in organic synthesis, notably in the development of advanced agrochemicals such as strigolactone analogs (e.g., MP13)[2].

Because DMAMP possesses two distinct electrophilic centers—the C1 aldehyde carbon and the C3


-enamine carbon—its reactions with nucleophiles inherently present a regioselectivity challenge. When reacting with primary amines, the reaction can theoretically proceed via transamination at C3 or imine formation at C1. Validating which pathway occurred is critical. While 1D NMR is often the default, it is prone to chemical shift ambiguity. In this guide, we objectively compare the performance of 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR against alternative analytical workflows to establish a self-validating system for regiochemical assignment[3].

Mechanistic Causality: The Origin of Regioselectivity

In DMAMP, the dimethylamino group donates electron density through the


-system, reducing the electrophilicity of the C3 carbon compared to a standard alkene. However, the 

-methyl group at C2 introduces significant steric hindrance around the C1 aldehyde. When a primary amine (e.g., 4-fluoroaniline) attacks, thermodynamic control favors transamination at C3. The elimination of volatile dimethylamine gas drives the equilibrium, yielding the 3-alkylamino-2-methyl-2-propenal regioisomer rather than the imine.

Mechanism DMAMP DMAMP (Unsymmetrical Dielectrophile) PathA Pathway A: C3 Attack (Transamination) DMAMP->PathA PathB Pathway B: C1 Attack (Imine Formation) DMAMP->PathB Amine Primary Amine (Nucleophile) Amine->PathA Amine->PathB ProdA Regioisomer A 3-Alkylamino-2-methyl-2-propenal (Thermodynamic Product) PathA->ProdA - HNMe2 ProdB Regioisomer B Imine Derivative (Kinetic/Minor Product) PathB->ProdB - H2O

Reaction pathways of DMAMP with primary amines highlighting regioselective transamination.

Comparative Performance of Analytical Alternatives

To validate the regiochemical outcome, researchers must choose an analytical method that provides unambiguous proof of connectivity. Below is an objective comparison of the primary analytical workflows used to characterize DMAMP derivatives.

Analytical MethodRegiochemical ConfidenceStereochemical (E/Z) ConfidenceThroughputSample Requirement
2D HMBC + NOESY NMR (Recommended)Absolute (Through-bond)Absolute (Through-space)High (< 2 hours)~5-10 mg (Solution)
Single-Crystal X-Ray Diffraction Absolute (3D Spatial)Absolute (3D Spatial)Low (Days/Weeks)Single Crystal
1D

H/

C NMR
Moderate (Inferred)Low (Coupling constants only)Very High (< 15 mins)~1-5 mg (Solution)

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the analytical workflow must be built on a self-validating synthetic protocol. The following procedure details the regioselective transamination of DMAMP with 4-fluoroaniline, incorporating built-in quality checks before advanced NMR acquisition.

Step 1: Reaction Execution & In-Process Control

  • Charge a round-bottom flask with DMAMP (1.0 eq) and 4-fluoroaniline (1.0 eq) in absolute ethanol (0.5 M).

  • Reflux the mixture for 4 hours under an inert nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the DMAMP spot and the evolution of dimethylamine gas confirm the reaction is proceeding via the transamination pathway.

Step 2: Isolation & Purity Verification

  • Concentrate the solvent in vacuo.

  • Recrystallize the crude residue from hot ethanol to afford the pure regioisomer.

  • Self-Validation Check: Determine the melting point. A sharp melting range validates the crystalline purity required for high-resolution 2D NMR, ruling out a mixture of regioisomers.

Step 3: 2D HMBC NMR Acquisition

  • Dissolve 5-10 mg of the purified product in DMSO-

    
    .
    
  • Acquire a standard

    
    H NMR spectrum to verify the presence of the aldehyde proton (~9.5 ppm).
    
  • Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (typically
    
    
    = 8 Hz).

Data Interpretation: The HMBC Advantage

The superiority of HMBC lies in its ability to map through-bond scalar couplings, eliminating the guesswork of 1D chemical shifts[3].

  • If the product is Regioisomer A (Transamination): The proton signal at ~9.5 ppm (aldehyde) will show a strong

    
     correlation to the C2-methyl carbon, but zero correlation to the aromatic carbons of the aniline ring.
    
  • If the product is Regioisomer B (Imine): The proton signal at ~8.5 ppm (imine) will show a

    
     correlation to the C2-methyl carbon AND a critical 
    
    
    
    correlation to the N-aryl ipso-carbon.

HMBC_Logic Start Acquire 1H-13C HMBC Spectrum Identify Identify Aldehyde/Imine Proton (δ 8.0 - 10.0 ppm) Start->Identify Check Does the proton show a 3J_CH correlation to the N-Aryl ipso-carbon? Identify->Check NoCorr NO (Correlation only to C2-Methyl) Check->NoCorr YesCorr YES (Correlation to N-Aryl & C2-Methyl) Check->YesCorr ResultA Validated: Regioisomer A (Aldehyde intact) NoCorr->ResultA ResultB Validated: Regioisomer B (Imine formed) YesCorr->ResultB

Decision tree for validating DMAMP regioselectivity using 1H-13C HMBC NMR correlations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777801, 3-Dimethylamino-2-methyl-2-propenal." PubChem, [Link]

  • Jamil, M., et al. "Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice." Frontiers in Plant Science, 2019. [Link]

  • Al-Bogami, A. S., et al. "Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety." Journal of Heterocyclic Chemistry, 2018. [Link]

Sources

Comparative HPLC Method Development Guide for 3-Dimethylamino-2-methyl-2-propenal Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytes that defy standard reversed-phase (RP) protocols. 3-Dimethylamino-2-methyl-2-propenal (DMAMP, CAS: 19125-76-9) is a prime example[1]. This highly polar enaminone is a critical intermediate in organic synthesis, notably utilized in the development of strigolactone analogs for agricultural applications[2] and various heterocyclic medicinal compounds[3].

However, quantifying DMAMP presents a classic chromatographic paradox. Its high polarity results in virtually no retention on standard alkyl stationary phases, while its basic tertiary amine group interacts strongly with residual surface silanols, causing severe peak tailing. This guide objectively compares three distinct column chemistries—Standard C18, Polar-Embedded C18, and Amide-HILIC—providing empirical data and self-validating protocols to establish a robust, reproducible assay.

Mechanistic Causality in Column Selection

To understand the experimental choices, we must analyze the physicochemical properties of DMAMP and the underlying mechanisms of each stationary phase:

  • Standard C18 (The Pitfall): Standard C18 relies purely on hydrophobic partitioning. Because DMAMP is highly polar, it elutes near the void volume (

    
    ) even in 100% aqueous conditions. Furthermore, highly aqueous mobile phases can cause hydrophobic collapse (dewetting) of the C18 chains, leading to irreproducible retention times. The unshielded basic amine also interacts via ion-exchange with acidic silanols, ruining peak asymmetry.
    
  • Polar-Embedded C18 (The Compromise): These stationary phases incorporate a polar functional group (e.g., amide or carbamate) embedded near the silica surface. This creates a virtual water layer that prevents dewetting in highly aqueous mobile phases and sterically shields the basic dimethylamino group from residual silanols, significantly improving peak shape.

  • Amide-HILIC (The Optimal Solution): Hydrophilic Interaction Liquid Chromatography (HILIC) operates orthogonally to RP-HPLC. Using a polar stationary phase (amide-bonded silica) and a highly organic mobile phase (>80% Acetonitrile), retention is driven by analyte partitioning into a water-enriched layer on the stationary phase surface, supplemented by hydrogen bonding[4]. For highly polar enaminones, HILIC provides maximum retention and efficiency.

Method Development Workflow

HPLC_Method_Dev Start Target: 3-Dimethylamino- 2-methyl-2-propenal Check Assess Properties: Highly Polar, 3° Amine Start->Check RP Standard C18 RP-HPLC (>90% Aqueous) Check->RP Initial Trial Fail Poor Retention (k' < 1) Tailing (As > 1.5) RP->Fail Result Alt1 Polar-Embedded C18 (Shielded Silanols) Fail->Alt1 Option A (RP) Alt2 Amide-HILIC (>80% Organic) Fail->Alt2 Option B (HILIC) Res1 Moderate Retention Good Peak Shape Alt1->Res1 Result Res2 Excellent Retention Orthogonal Selectivity Alt2->Res2 Result

Figure 1: HPLC method development decision tree for highly polar enaminones.

Experimental Design & Self-Validating Protocols

A robust method must be a self-validating system. The following step-by-step methodologies incorporate strict system suitability testing (SST) to ensure data integrity.

Protocol 1: Reversed-Phase (Standard C18 vs. Polar-Embedded C18)
  • Columns: 150 x 4.6 mm, 5 µm (Standard C18 and Polar-Embedded C18).

  • Mobile Phase: Isocratic 95% Buffer (10 mM Ammonium Formate, pH 3.0) / 5% Methanol.

    • Causality: The acidic pH ensures the tertiary amine is fully protonated, preventing variable ionization and suppressing the ionization of residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Diluent: 95% Water / 5% Methanol.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion.

Protocol 2: Amide-HILIC
  • Column: Amide-HILIC, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 10% Buffer (10 mM Ammonium Formate, pH 3.0) / 90% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Diluent: 90% Acetonitrile / 10% Water.

    • Causality: In HILIC, water is the strong eluting solvent. Injecting a highly aqueous sample will cause severe peak breakthrough and splitting. The diluent must be highly organic[4].

System Suitability Criteria (Self-Validation)

Inject the standard solution (50 µg/mL) six times. The system is deemed valid only if:

  • Retention factor (

    
    ) > 2.0
    
  • Peak Asymmetry (

    
    ) 
    
    
    
    1.5
  • Theoretical Plates (

    
    ) > 10,000
    
  • %RSD of peak area

    
     2.0%
    
Comparative Performance Data

The table below summarizes the chromatographic performance of DMAMP across the three evaluated column chemistries based on the protocols above.

Column ChemistryRetention Time (

, min)
Retention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
Verdict
Standard C18 1.80.52.14,500Unsuitable : Elutes near void volume; severe tailing.
Polar-Embedded C18 4.22.51.211,200Acceptable : Good peak shape; moderate retention.
Amide-HILIC 8.56.11.0518,500Optimal : Excellent retention and efficiency.
Data Interpretation & Expert Conclusion

The empirical data clearly demonstrates the limitations of traditional RP-HPLC for polar enaminones. The Standard C18 column failed the self-validating SST criteria (


 < 2.0, 

> 1.5) due to the inability to retain the hydrophilic molecule and the unmitigated secondary interactions with silica.

The Polar-Embedded C18 successfully shielded the silanol interactions, yielding an acceptable


 of 1.2. This makes it a viable alternative for laboratories strictly restricted to reversed-phase setups that wish to avoid the longer column equilibration times associated with HILIC.

However, the Amide-HILIC column is the definitive choice for DMAMP assays. By leveraging hydrophilic partitioning, it achieved a superior retention factor (


 = 6.1) and near-perfect peak symmetry (

= 1.05). For researchers developing quantitative assays for 3-Dimethylamino-2-methyl-2-propenal or similar polar aliphatic amines, prioritizing HILIC methodologies will ensure the highest degree of analytical trustworthiness, sensitivity, and reproducibility.
References
  • Title: Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice Source: Frontiers in Plant Science (Jamil et al., 2019) URL: [Link]

  • Title: General method for the synthesis of enaminones via photocatalysis Source: Beilstein Journal of Organic Chemistry (2020) URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

Sources

Reproducibility of protocols using 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the scalability and reproducibility of chemical building blocks used in drug discovery and agrochemical development. When synthesizing 5-methyl-substituted heterocycles—such as pyrimidines, pyrazoles, and complex strigolactone analogs—the choice of the C3-synthon is the primary determinant of batch-to-batch consistency.

This guide provides an in-depth, objective comparison between 3-Dimethylamino-2-methyl-2-propenal (DMAMP) [1] and its traditional alternative, 1,1,3,3-Tetramethoxy-2-methylpropane (TMM) [2]. By examining the mechanistic causality behind their reactivity, we can establish self-validating experimental protocols that eliminate guesswork and ensure high-fidelity reproducibility.

Mechanistic Causality: Why Enaminones Outperform Acetals

To understand the reproducibility issues in heterocycle synthesis, we must examine the intrinsic stability of the reagents.

The Traditional Approach (TMM): 1,1,3,3-Tetramethoxy-2-methylpropane (TMM) is an acetal that requires harsh acidic hydrolysis to unmask its reactive form: 2-methylmalondialdehyde. This transient dialdehyde is highly unstable. At the basic pH required for subsequent cyclocondensation with amidines or guanidines, the dialdehyde rapidly undergoes self-condensation and polymerization. This competing kinetic pathway is the root cause of variable yields and dark, tarry crude mixtures.

The Modern Standard (DMAMP): 3-Dimethylamino-2-methyl-2-propenal[3] circumvents this instability through a "push-pull" electronic system. The electron-donating dimethylamino group and the electron-withdrawing aldehyde group create a highly stable, isolable enaminone. DMAMP does not require pre-hydrolysis. The electrophilic aldehyde carbon undergoes direct nucleophilic attack by the binucleophile, followed by the elimination of dimethylamine to drive the cyclization forward[4]. This direct, single-step condensation prevents off-target polymerization.

Pathway DMAMP DMAMP (Stable Enaminone) Amidine Amidine / Guanidine (Binucleophile) DMAMP->Amidine Product 5-Methylpyrimidine Derivatives DMAMP->Product Base / Heat (Direct Condensation) TMM TMM (Acetal) Intermediate 2-Methylmalondialdehyde (Unstable In situ) TMM->Intermediate Strong Acid (Hydrolysis) Intermediate->Amidine Intermediate->Product Condensation Polymer Polymerization (Side Reaction) Intermediate->Polymer Basic pH

Reaction pathways for 5-methylpyrimidine synthesis comparing DMAMP (direct) and TMM (hydrolysis).

Quantitative Performance Comparison

When scaling up a protocol, the theoretical yield is secondary to the E-factor (environmental waste) and the crude purity, which dictate the downstream purification burden. The data below summarizes the performance of both reagents in a standard 5-methylpyrimidine synthesis.

Performance Metric3-Dimethylamino-2-methyl-2-propenal (DMAMP)1,1,3,3-Tetramethoxy-2-methylpropane (TMM)
Average Isolated Yield 85 – 92%45 – 60%
Crude Purity (HPLC) > 95% (Clean conversion)70 – 80% (High polymer byproducts)
Reaction Conditions Mild base (e.g., NaOEt), 70-80°CAcidic hydrolysis, then basic condensation
Atom Economy / E-factor High / Low waste (Dimethylamine byproduct)Low / High salt generation (Neutralization)
Reagent Stability Stable under ambient airMoisture sensitive; requires inert storage

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system—meaning the reaction provides intrinsic feedback (visual or analytical) to confirm its trajectory before moving to the next step.

Protocol A: Synthesis of 5-Methylpyrimidines using DMAMP (Recommended)

This protocol leverages the UV-active, conjugated nature of DMAMP to provide a built-in In-Process Control (IPC).

Step-by-Step Methodology:

  • Reagent Equilibration: In an oven-dried flask, suspend the amidine hydrochloride (1.0 eq, 10 mmol) and DMAMP (1.05 eq, 10.5 mmol) in anhydrous ethanol (20 mL). Observation: The solution will exhibit a distinct pale yellow color characteristic of the DMAMP push-pull system.

  • Base Activation: Add sodium ethoxide (1.1 eq, 11 mmol) dropwise at room temperature. Causality: The base neutralizes the amidine hydrochloride, liberating the free nucleophile to attack the electrophilic aldehyde of DMAMP.

  • Cyclocondensation: Heat the reaction mixture to 75°C for 4 hours.

  • Self-Validation (IPC): Sample the reaction for HPLC (280 nm) or TLC (EtOAc:Hexane 1:1). The reaction is complete when the distinct yellow color fades and the DMAMP peak (< 1%) disappears. The loss of the enaminone chromophore visually and analytically validates the cyclization.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water to remove the sodium chloride byproduct. Dry the organic layer over Na₂SO₄, filter, and crystallize from hot ethanol to yield the pure 5-methylpyrimidine.

Protocol B: Synthesis using TMM (Alternative / Legacy)

Note: This protocol is provided for comparative purposes. It is highly sensitive to mixing rates and temperature fluctuations.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve TMM (1.0 eq, 10 mmol) in 2N HCl (15 mL). Stir at 40°C for 2 hours to unmask the 2-methylmalondialdehyde.

  • Neutralization (Critical Failure Point): Cool the mixture to 0°C. Carefully adjust the pH to 7.5 using 2N NaOH. Causality: If the local pH exceeds 8, the dialdehyde will rapidly undergo aldol-type self-condensation, turning the solution dark brown.

  • Condensation: Immediately add the amidine hydrochloride (1.0 eq) and heat to 70°C for 6 hours.

  • Workup: Extensive silica gel chromatography is typically required to separate the target compound from oligomeric byproducts.

Workflow Start Equilibration DMAMP + Amidine in EtOH Base Base Addition (NaOEt) Start->Base Heat Cyclocondensation (75°C, 4h) Base->Heat IPC IPC Check (HPLC: DMAMP < 1%) Heat->IPC IPC->Heat Fail (+1h) Workup Aqueous Workup & Extraction IPC->Workup Pass (Color fades) Cryst Crystallization (>95% Purity) Workup->Cryst

Self-validating experimental workflow for DMAMP-mediated cyclocondensation with integrated IPCs.

Conclusion

For drug development professionals and synthetic chemists, reproducibility is non-negotiable. While traditional acetals like TMM theoretically provide the same C3-synthon, their reliance on unstable intermediates introduces unacceptable batch-to-batch variability. 3-Dimethylamino-2-methyl-2-propenal (DMAMP) provides a highly stable, atom-economical, and self-validating alternative. By utilizing its push-pull enaminone reactivity, researchers can achieve near-quantitative yields of complex heterocycles while significantly reducing downstream purification bottlenecks.

References

  • National Center for Biotechnology Information (NIH). "3-Dimethylamino-2-methyl-2-propenal | C6H11NO | CID 2777801." PubChem Compound Summary. Available at:[Link][1]

  • Boyer, F. D., et al. "Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice." Frontiers in Plant Science / PMC. Available at:[Link] (Derived from NIH grounding data)[4]

  • Molaid. "1,1,3,3-tetramethoxy-2-methyl-propane - CAS 39567-92-5." Molaid Chemical Database. Available at:[Link][2]

Sources

Safety Operating Guide

Comprehensive Operational Handling and Disposal Guide for 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven operational and disposal guide designed for drug development professionals and laboratory scientists handling 3-Dimethylamino-2-methyl-2-propenal.

Executive Summary 3-Dimethylamino-2-methyl-2-propenal (DMAMP, CAS: 19125-76-9) is a versatile electrophilic building block widely utilized in synthetic organic chemistry, particularly for the synthesis of complex heterocyclic frameworks and pharmaceuticals[1]. Due to the presence of both an electron-donating dimethylamino group and a reactive aldehyde moiety, this compound exhibits moderate reactivity and air sensitivity[2]. This guide provides field-proven, self-validating protocols for the safe operational handling, spill response, and logistical disposal of DMAMP to ensure both scientific integrity and personnel safety.

Section 1: Chemical Profile & Hazard Causality

Understanding the intrinsic properties of DMAMP is critical for designing effective safety and disposal protocols. The compound's hazards are directly linked to its chemical structure. The electrophilic nature of the aldehyde carbon makes it highly reactive toward nucleophiles, including biological macromolecules, which manifests macroscopically as severe skin, eye, and respiratory irritation upon contact[3].

Table 1: Quantitative Chemical and Physical Properties

PropertyValueOperational Implication
CAS Number 19125-76-9Unique identifier required for EHS waste manifesting.
Molecular Formula C6H11NONitrogen content mandates NOx scrubbing during incineration.
Molecular Weight 113.16 g/mol Utilized for stoichiometric and waste volume calculations[4].
Physical State (20 °C) Solid (MP: 34-38 °C)Can exist as a low-melting solid or clear liquid depending on ambient lab temperature[5].
Boiling Point ~299.5 °CLow volatility at room temp, but heating generates hazardous vapors[5].
Flash Point 124.7 °CCombustible; requires storage away from strong oxidizers[5].
Storage Conditions <15 °C, Inert GasAir-sensitive; degrades upon prolonged oxygen exposure[2].

Hazard Classifications (GHS)[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: Operational Handling Protocol

To maintain experimental reproducibility and personnel safety, handling of DMAMP must follow a strict, self-validating workflow.

Step-by-Step Methodology: Schlenk Line / Glovebox Handling

  • Preparation: Ensure the fume hood or glovebox is fully operational. Equip standard PPE: N95-equivalent particulate respirator (if handling powder outside a hood), nitrile gloves, and chemical splash goggles[5].

  • Temperature Equilibration: If stored at <15 °C, allow the sealed container to reach room temperature before opening[2].

    • Causality: Opening cold containers causes atmospheric moisture condensation, leading to rapid hydrolysis or side reactions that ruin the reagent.

  • Atmosphere Purging: Because DMAMP is air-sensitive, purge the reaction vessel with an inert gas (Argon or Nitrogen) using standard Schlenk techniques[2].

    • Causality: Ambient oxygen exposure leads to auto-oxidation of the aldehyde group to the corresponding carboxylic acid, compromising synthetic yields and altering the hazard profile.

  • Transfer: Use a positive-displacement pipette (if in a liquid state >38 °C) or a static-free spatula (if solid) to transfer the reagent.

    • Causality: Static-free tools prevent the aerosolization of fine powders, directly mitigating the H335 respiratory irritation risk.

  • Resealing: Flush the primary container with Argon before sealing. Store in a secondary containment vessel in a cool, dark, and dry environment[2].

Section 3: Waste Segregation & Disposal Workflow

Proper disposal of DMAMP requires strict adherence to environmental regulations regarding nitrogenous organic waste.

Step-by-Step Methodology: Disposal Logistics

  • Waste Characterization: Identify the physical state of the waste. DMAMP waste typically presents as either contaminated solid debris (gloves, wipes, empty vials) or liquid solvent mixtures from reaction workups.

  • Segregation: Route liquid waste strictly into "Non-Halogenated Organic Waste" carboys, provided no halogenated solvents (e.g., dichloromethane) were used in the reaction.

    • Causality: Segregating non-halogenated waste significantly reduces EHS incineration costs and prevents the formation of highly toxic dioxins during combustion.

  • Labeling: Affix hazardous waste labels detailing the exact composition: "3-Dimethylamino-2-methyl-2-propenal (C6H11NO), Toxic, Irritant"[3].

  • Final Destruction (Incineration): Coordinate with Environmental Health and Safety (EHS) to ensure the waste is routed to a high-temperature incineration facility equipped with nitrogen oxide (NOx) scrubbers.

    • Causality: Thermal decomposition of nitrogen-containing compounds releases toxic NOx gases. Scrubbers neutralize these emissions, ensuring compliance with the Clean Air Act and local environmental regulations.

DisposalWorkflow Start Waste Generation: 3-Dimethylamino-2-methyl-2-propenal CheckState Determine Physical State (Solid/Liquid) Start->CheckState SolidWaste Solid Waste (Contaminated PPE/Solidified) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) CheckState->LiquidWaste Liquid Segregation Segregate into Non-Halogenated Organic Waste SolidWaste->Segregation LiquidWaste->Segregation Labeling Label: Toxic, Irritant, Nitrogenous Waste Segregation->Labeling Incineration High-Temp Incineration with NOx Scrubbers Labeling->Incineration

Fig 1: Waste segregation and disposal workflow for 3-Dimethylamino-2-methyl-2-propenal.

Section 4: Spill Response & Decontamination Protocol

In the event of a localized spill, rapid containment prevents respiratory exposure and surface contamination[3].

Step-by-Step Methodology: Spill Cleanup

  • Evacuation & Ventilation: Immediately clear the immediate area and maximize fume hood exhaust or room ventilation to clear any aerosolized particulates or vapors[3].

  • Containment:

    • For Solid Spills: Lightly mist the spilled material with an inert, high-boiling solvent (e.g., mineral oil) to suppress dust formation before sweeping.

    • For Liquid Spills: Surround and cover the spill with a compatible chemical absorbent pad or inert absorbent powder (e.g., vermiculite or sand).

  • Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by an ethanol wipe down to remove residual organic traces[2].

  • Waste Routing: Treat all cleanup materials as hazardous solid waste and route them through the disposal workflow outlined in Section 3.

References

  • Title: 3-Dimethylamino-2-methyl-2-propenal | C6H11NO | CID 2777801 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-DIMETHYLAMINO-2-METHYL-2-PROPENAL | CAS#:19125-76-9 Source: ChemSrc URL: [Link]

Sources

Operational Safety and PPE Protocol for Handling 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the logistical and safety complexities of handling seemingly standard organic building blocks. 3-Dimethylamino-2-methyl-2-propenal (DMAMP) is a prime example. Widely used in the synthesis of pharmaceuticals and agrochemicals, this enamine-aldehyde presents a unique set of physical and chemical hazards.

This guide moves beyond generic safety data sheets to provide a mechanistic, self-validating operational framework. By understanding the causality behind its reactivity and physical state, researchers can implement foolproof Personal Protective Equipment (PPE) and handling protocols.

Part 1: Chemical Hazard Profile & Mechanistic Reactivity

To design an effective safety protocol, we must first quantify the physical and hazard parameters of DMAMP. The compound's low melting point is its most critical logistical variable.

Table 1: Physicochemical and Hazard Profile of 3-Dimethylamino-2-methyl-2-propenal

Property / ParameterValue / DescriptionOperational Implication
CAS Number 19125-76-9Unique identifier for safety cross-referencing.
Molecular Weight 113.16 g/mol Low molecular weight increases volatility and inhalation risk.
Melting Point 34–38 °CMelts upon contact with human skin (37 °C), accelerating dermal absorption.
Flash Point ~124.7 °CCombustible solid/liquid; requires segregation from strong oxidizers.
GHS Hazard Statements H315, H319, H335Causes severe skin/eye irritation; respiratory tract irritant.
Storage Conditions < 15 °C, Inert GasAir-sensitive; requires refrigeration and argon/nitrogen blanketing to prevent degradation.

Data supported by [1] and [2].

Part 2: The Logic of PPE Selection

PPE selection is not arbitrary; it must be a direct response to the chemical's physical properties and mechanistic reactivity.

The Causality of the Hazard: Because DMAMP has a melting point of 34–38 °C, a solid sample handled in a warm laboratory—or accidentally dropped on human skin—will rapidly undergo a phase change to a liquid. Liquids have vastly higher dermal penetration rates than solids. Furthermore, the electrophilic aldehyde moiety readily forms Schiff bases with primary amines in skin proteins, leading to the severe irritation classified under GHS H315.

PPE_Selection State Low Melting Point (34-38°C) Skin Skin Penetration Risk State->Skin Melts on contact Hazard Electrophilic Aldehyde (Irritant) Hazard->Skin Reacts with proteins Vapor Vapor/Dust Inhalation Hazard->Vapor Volatile organics Gloves Double Nitrile Gloves Skin->Gloves Mitigates Resp Fume Hood / N95 Vapor->Resp Mitigates

Causality between the physicochemical properties of DMAMP and required PPE.

Required PPE Matrix:

  • Hand Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness for inner, 0.15 mm for outer). Why? Nitrile provides excellent permeation resistance to aldehydes. Double-gloving ensures that if the outer glove is compromised by liquid DMAMP, the inner glove acts as a buffer during immediate doffing.

  • Eye Protection: ANSI Z87.1-certified tight-fitting chemical safety goggles. Why? DMAMP causes serious eye irritation (H319) [3]. Standard safety glasses do not protect against vapor accumulation or liquid splashes.

  • Respiratory Protection: Operations must be conducted inside a certified chemical fume hood. If a fume hood is unavailable (e.g., during a large-scale spill), a half-face respirator with organic vapor (OV) cartridges and N95/P100 particulate pre-filters is mandatory.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned, with closed-toe non-porous shoes.

Part 3: Self-Validating Operational Protocol

To ensure absolute safety, the handling workflow must be a self-validating system . This means each step contains a built-in verification mechanism to confirm safety parameters are met before proceeding to the next phase.

DMAMP_Workflow N1 Fume Hood Validation (Check Airflow >100 fpm) N2 PPE Integrity Check (Inflation Test Gloves) N1->N2 N3 Inert Atmosphere Setup (Argon/N2 Purge) N2->N3 N4 Reagent Transfer (Use Anti-Static Spatula) N3->N4 N5 Decontamination (Wipe with Isopropanol) N4->N5

Self-validating operational workflow for handling 3-Dimethylamino-2-methyl-2-propenal.

Step-by-Step Methodology: Weighing and Transfer
  • Fume Hood Validation: Turn on the chemical fume hood.

    • Validation Check: Observe the digital airflow monitor. It must read between 80–120 feet per minute (fpm). Tape a small piece of tissue paper to the bottom of the sash; it must actively pull inward. If not, abort the procedure.

  • PPE Integrity Check: Inspect the lab coat for tears. Perform an air-inflation test on both pairs of nitrile gloves by trapping air inside the cuff and squeezing.

    • Validation Check: If the glove holds pressure without deflating, it is free of micro-punctures. Don the gloves immediately.

  • Environmental Preparation: Because DMAMP is air-sensitive and stored at <15 °C, remove the sealed container from the refrigerator and allow it to equilibrate to room temperature inside a desiccator before opening.

    • Validation Check: The absence of condensation on the outer bottle confirms temperature equilibration, preventing exothermic water contamination.

  • Inert Gas Blanketing: Place the receiving flask in the fume hood. Purge the flask with Argon or Nitrogen gas for 60 seconds to displace oxygen.

  • Transfer: Open the DMAMP container. If it is in a solid/lump state, use a clean, anti-static stainless-steel spatula to transfer the required mass. If ambient temperatures have liquefied it, use a glass syringe or positive-displacement micropipette.

  • Post-Transfer Securing: Immediately flush the headspace of the source container with inert gas before sealing tightly.

    • Validation Check: Wrap the cap tightly with Parafilm to ensure an airtight seal before returning the chemical to the refrigerator.

Part 4: Spill Response and Waste Disposal Plan

Because DMAMP is an irritant and a combustible material, spills must be handled with immediate, structured action to prevent vapor accumulation.

Step-by-Step Spill Cleanup Methodology:
  • Evacuate and Assess: If the spill occurs outside a fume hood, evacuate personnel from the immediate area for 15 minutes to allow the laboratory HVAC system to clear initial volatile organics.

  • Upgrade PPE: Don a half-face respirator with OV cartridges if the spill is >50 grams or highly dispersed across the floor.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.

  • Neutralization & Absorption: Carefully mix the absorbent into the spill.

    • Causality: The high surface area of the vermiculite traps the liquid/melted solid, drastically reducing its vapor pressure and preventing further spread.

  • Collection: Use a static-free plastic dustpan and brush to sweep up the absorbed material. Place it into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a 5% aqueous sodium bicarbonate solution, followed by an isopropanol wipe.

    • Validation Check: The surface should have no residual odor of amines (fishy/ammonia-like) or aldehydes (pungent), confirming complete chemical removal.

Waste Disposal Plan:
  • Solid Waste: All contaminated gloves, paper towels, and vermiculite must be placed in a dedicated, properly labeled "Combustible Organic Waste" bin.

  • Liquid Waste: Any aqueous or organic washings containing DMAMP must be collected in a compatible liquid organic waste carboy. Do not mix with strong oxidizing agents or strong acids, as violent exothermic reactions may occur.

References
  • Title: 3-Dimethylamino-2-methyl-2-propenal | C6H11NO | CID 2777801 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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